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  • Product: 1-Hydroxypinoresinol 1-O-glucoside
  • CAS: 81495-71-8

Core Science & Biosynthesis

Foundational

Molecular Architecture and Physicochemical Profiling of 1-Hydroxypinoresinol 1-O-Glucoside

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In the landscape of natural product drug discovery, lignan glycosides repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the landscape of natural product drug discovery, lignan glycosides represent a critical class of bioactive molecules. 1-Hydroxypinoresinol 1-O-glucoside is a naturally occurring furanofuranoid lignan glycoside recognized for its robust antioxidative properties and potential as a therapeutic scaffold[1]. This technical guide provides an in-depth analysis of its molecular architecture, physicochemical behavior, and the causal logic behind its isolation and characterization protocols.

Structural Elucidation & Molecular Architecture

The structural integrity of 1-hydroxypinoresinol 1-O-glucoside dictates its behavior in both biological systems and analytical workflows.

  • Core Scaffold: The molecule is characterized by a tetracyclic structure comprising two fused furan rings that form a central dioxabicyclo[3.3.0]octane core[1].

  • Aglycone Moiety: The aglycone base is 1-hydroxypinoresinol (also referred to in some nomenclature systems as 8-hydroxypinoresinol)[2][3]. It features two phenylpropanoid units, providing the phenolic hydroxyl groups essential for radical scavenging.

  • Glycosidic Linkage: A glucose moiety is β -glycosidically linked to the aglycone at the C-1 position[1]. This specific stereochemistry (1-O- β -D-glucopyranoside) is critical for its recognition by specific cellular receptors and cleavage by β -glucosidase enzymes in the gut microbiome[4].

Physicochemical Properties & Laboratory Handling

Understanding the physicochemical properties of this compound is essential for designing effective extraction, formulation, and assay protocols. The addition of the bulky, highly polar glucose moiety to the hydrophobic lignan core creates an amphiphilic profile.

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₂₆H₃₂O₁₂[1][5]Used for high-resolution mass spectrometry (HRMS) exact mass calculation.
Molecular Weight 536.53 g/mol [1][5]Critical for molarity calculations in in vitro assays.
Appearance White to off-white solid[1]Purity indicator; discoloration suggests oxidation of phenolic groups.
Solubility Soluble in water, ethanol, DMSO[1]Enables versatile stock solution preparation without precipitation in aqueous biological buffers.
CAS Number 81495-71-8[5]Primary identifier for reagent procurement and database querying.

Causality in Handling: Because the compound is soluble in both water and organic solvents (like ethanol and DMSO)[1], researchers must carefully select partitioning solvents during extraction. Highly non-polar solvents (e.g., hexane) will not dissolve the glycoside, making them ideal for defatting crude extracts without losing the target analyte.

Biological Activity & Mechanistic Pathways

The primary mechanism of action for 1-hydroxypinoresinol 1-O-glucoside revolves around its potent antioxidative capacity. The phenolic hydroxyl groups on the aromatic rings act as electron or hydrogen donors, effectively neutralizing reactive oxygen species (ROS), peroxynitrite, and DPPH radicals[1][6]. Furthermore, it has demonstrated moderate inhibitory bioactivity against human Protein Tyrosine Phosphatase 1B (hPTP1B), a target for metabolic disorders[4].

G A 1-Hydroxypinoresinol 1-O-glucoside B Phenolic Hydroxyl Groups A->B Structural basis C Electron/Hydrogen Donation B->C Mediates D Reactive Oxygen Species (ROS) C->D Scavenges E Neutralized Radicals D->E Converted to F Cellular Protection & Survival E->F Promotes

Mechanistic pathway of ROS scavenging by 1-hydroxypinoresinol 1-O-glucoside.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a rationale explaining the causality behind the experimental choice.

Protocol 1: Extraction and Isolation from Plant Matrices

This compound is frequently isolated from the roots of Saussurea lappa or the leaves of Bauhinia tarapotensis[4][7].

  • Maceration: Pulverize the dried plant material and extract with 80% Ethanol (EtOH) at room temperature for 72 hours.

    • Causality: 80% EtOH is chosen because its polarity effectively solubilizes both the hydrophobic lignan backbone and the hydrophilic glucoside moiety, ensuring maximum yield.

  • Concentration & Defatting: Evaporate the EtOH extract under reduced pressure. Suspend the residue in water and partition sequentially with n-hexane.

    • Causality: Hexane removes highly lipophilic impurities (waxes, chlorophyll) while leaving the polar glycoside in the aqueous layer.

  • Liquid-Liquid Partitioning: Partition the aqueous layer with ethyl acetate (EtOAc), followed by n-butanol (n-BuOH).

    • Causality: The target compound, being a monoglucoside, preferentially partitions into the n-BuOH fraction due to matching polarity.

  • Column Chromatography: Subject the n-BuOH fraction to silica gel column chromatography, eluting with a gradient of Chloroform/Methanol (CHCl₃/MeOH).

    • Self-Validation: Monitor fractions via Thin Layer Chromatography (TLC). Fractions exhibiting a spot that turns blue/purple upon spraying with 10% sulfuric acid and heating indicate the presence of glycosides.

  • Preparative HPLC: Purify the pooled target fractions using reversed-phase preparative HPLC (C18 column) with a mobile phase of Water/Acetonitrile.

Workflow Step1 Raw Plant Material (e.g., Saussurea lappa) Step2 80% Ethanol (EtOH) Extraction Step1->Step2 Maceration Step3 Liquid-Liquid Partitioning (n-BuOH) Step2->Step3 Defatting & Extraction Step4 Silica Gel Column Chromatography Step3->Step4 Fractionation Step5 Preparative HPLC Purification Step4->Step5 Sub-fractionation Step6 Pure 1-Hydroxypinoresinol 1-O-glucoside Step5->Step6 Final Isolation

Step-by-step extraction and isolation workflow for 1-hydroxypinoresinol 1-O-glucoside.

Protocol 2: In Vitro DPPH Radical Scavenging Assay

This assay quantitatively measures the antioxidant capacity of the isolated compound[1][6].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol.

  • Sample Preparation: Prepare serial dilutions of 1-hydroxypinoresinol 1-O-glucoside in DMSO (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Reaction: Mix 100 µL of the sample solution with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in total darkness at room temperature for 30 minutes.

    • Causality: The incubation must occur in the dark because the DPPH radical is light-sensitive. Exposure to ambient light causes spontaneous degradation, yielding false-positive scavenging results.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Self-Validation: The reaction is visually self-validating. A successful reduction of the DPPH radical by the lignan's phenolic hydroxyls causes a distinct color shift from deep purple to pale yellow.

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Exploratory

Pharmacological Profiling of 1-Hydroxypinoresinol 1-O-glucoside In Vitro: Mechanistic Insights and Assay Methodologies

Target Audience: Assay Development Scientists, Pharmacologists, and Preclinical Drug Discovery Teams Document Type: Technical Whitepaper Executive Summary & Structural Pharmacognosy 1-Hydroxypinoresinol 1-O-glucoside (1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Preclinical Drug Discovery Teams Document Type: Technical Whitepaper

Executive Summary & Structural Pharmacognosy

1-Hydroxypinoresinol 1-O-glucoside (1-HPG) is a highly bioactive furanofuranoid lignan glycoside traditionally isolated from the rhizomes of Salvia miltiorrhiza (Danshen) and the bark of Eucommia ulmoides1. Structurally characterized by a tetracyclic core comprising two fused furan rings (dioxabicyclo[3.3.0]octane) and a molecular formula of C₂₆H₃₂O₁₂ (MW: 536.53 g/mol ) 2, 1-HPG has emerged as a molecule of high interest in preclinical pharmacology.

From a structural perspective, the phenolic hydroxyl groups on the lignan core act as potent electron and hydrogen donors, enabling rapid stoichiometric quenching of free radicals. Crucially, the β-glycosidic linkage at the C-1 position significantly enhances the molecule's aqueous solubility compared to its aglycone counterpart. This physicochemical trait prevents compound aggregation in aqueous in vitro buffers, ensuring consistent bioavailability and reproducible dose-response kinetics during high-throughput screening.

The Antioxidant Axis: Mechanistic Pharmacology

The primary in vitro pharmacological value of 1-HPG lies in its exceptional capacity to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), specifically peroxynitrite (ONOO−). Peroxynitrite is a highly cytotoxic oxidant formed by the diffusion-controlled reaction of superoxide (O₂•−) and nitric oxide (NO•). It rapidly nitrates tyrosine residues on proteins and initiates lipid peroxidation, leading to apoptotic and necrotic cell death in neurodegenerative and cardiovascular disease models.

1-HPG interrupts this pathological cascade by directly scavenging ONOO− and total ROS before they can interact with cellular macromolecules 3. This direct scavenging prevents the downstream activation of pro-inflammatory transcription factors, such as NF-κB, thereby preserving cellular homeostasis.

Mechanistic Pathway Visualization

G Stress Oxidative Stress (Ischemia/Toxins) Radicals ONOO- & ROS Generation Stress->Radicals Induces Damage Lipid Peroxidation & Protein Nitration Radicals->Damage Oxidizes HPG 1-Hydroxypinoresinol 1-O-glucoside HPG->Radicals Scavenges (IC50: 2.26-3.23 µM) Protection Cellular Homeostasis Maintained HPG->Protection Preserves

Mechanistic pathway of 1-HPG neutralizing ROS/ONOO- to prevent cellular damage.

Quantitative Efficacy Profiling

To evaluate the translational potential of 1-HPG, its radical scavenging efficacy must be benchmarked against established pharmacological standards. In vitro assays demonstrate that 1-HPG is highly potent, notably outperforming the positive control Penicillamine in the neutralization of peroxynitrite 3.

Table 1: Comparative In Vitro Radical Scavenging Activity of 1-HPG

Assay TargetReactive Species1-HPG IC₅₀ (µM)Positive Control StandardStandard IC₅₀ (µM)
Peroxynitrite Scavenging ONOO−3.23 ± 0.04Penicillamine6.72 ± 0.25
Total ROS Scavenging ROS (Mixed)2.26 ± 0.07Trolox1.43 ± 0.04
DPPH Scavenging DPPH•32.3 ± 0.13L-Ascorbic Acid11.4 ± 0.07

Data derived from isolated Salvia miltiorrhiza fractions 3.

Self-Validating In Vitro Methodologies

To ensure scientific integrity and reproducibility, the following protocols are engineered as self-validating systems. Every step includes specific controls to rule out false positives (e.g., compound auto-fluorescence) and false negatives (e.g., solvent quenching).

Protocol A: In Vitro Peroxynitrite (ONOO−) Scavenging Assay

Rationale & Causality: ONOO− is highly reactive and transient. To measure scavenging accurately, Dihydrorhodamine 123 (DHR 123) is utilized as a stable fluorescent trap. When ONOO− oxidizes DHR 123, it converts into the highly fluorescent rhodamine 123. A decrease in fluorescence directly correlates with the scavenging of ONOO− by 1-HPG.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer containing 90 mM NaCl and 5 mM KCl, adjusted precisely to pH 7.4. Causality: Mimics physiological ionic strength and pH, ensuring the lignan remains in its biologically relevant protonation state.

  • Reagent Formulation: Prepare a 5 mM stock of DHR 123 in anhydrous DMSO. Purge with nitrogen gas to prevent auto-oxidation.

  • Control Matrix Setup (Self-Validation):

    • Assay Blank: Buffer + DHR 123 (Establishes baseline environmental oxidation).

    • Vehicle Control: Buffer + DMSO (0.1% final) + ONOO− + DHR 123 (Ensures the solvent does not intrinsically quench ONOO−).

    • Positive Control: Penicillamine (0.1 to 10 µM) + ONOO− + DHR 123 (Validates the dynamic range of the assay).

    • Sample Blank: 1-HPG + Buffer (Ensures 1-HPG does not auto-fluoresce at the emission wavelength).

  • Reaction Assembly: In a 96-well black microplate, add 1-HPG (titrated from 0.1 µM to 50 µM) to the buffer. Add DHR 123 to a final concentration of 5 µM.

  • Initiation: Rapidly inject authentic ONOO− (final concentration 10 µM) into the wells to initiate the reaction. Causality: Rapid injection is required due to the sub-second half-life of ONOO− at physiological pH.

  • Quantification: Immediately measure fluorescence kinetics using a microplate reader at Ex/Em = 500/536 nm for 5 minutes. Calculate the IC₅₀ based on the area under the curve (AUC) relative to the vehicle control.

Protocol B: DPPH Radical Scavenging Assay

Rationale & Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay evaluates the direct electron-donating ability of 1-HPG. As 1-HPG donates an electron to the stable purple DPPH radical, it reduces it to a yellow hydrazine derivative, measurable via spectrophotometry.

Step-by-Step Methodology:

  • Reagent Formulation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.2 mM. Causality: DPPH is insoluble in aqueous buffers; methanol ensures a homogenous single-phase reaction.

  • Reaction Assembly: Mix 100 µL of the DPPH solution with 100 µL of 1-HPG (titrated concentrations) in a clear 96-well plate.

  • Incubation: Seal the plate and incubate in total darkness at room temperature for 30 minutes. Causality: The radical quenching reaction is not instantaneous, requiring time to reach thermodynamic equilibrium. DPPH is highly photosensitive; dark incubation prevents baseline drift caused by UV/Vis degradation.

  • Self-Validation Controls: Include a Methanol Blank (to zero the reader), a DPPH + Vehicle control (100% radical baseline), and L-Ascorbic Acid as a positive standard.

  • Quantification: Read the absorbance at 517 nm. Calculate percent inhibition: [(Abs_control - Abs_sample) / Abs_control] * 100.

Conclusion and Translational Outlook

The in vitro pharmacological profile of 1-hydroxypinoresinol 1-O-glucoside positions it as a highly efficient, water-soluble antioxidant. Its superior peroxynitrite scavenging ability (IC₅₀ = 3.23 µM) compared to standard pharmacophores like Penicillamine makes it a compelling candidate for further in vivo studies, particularly in the context of ischemic stroke, myocardial infarction, and neurodegenerative pathologies where RNS-mediated damage is a primary disease driver. Future workflows should focus on assessing its blood-brain barrier (BBB) permeability and its metabolic stability in hepatic microsome assays.

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Foundational

Natural Plant Sources of 1-Hydroxypinoresinol 1-O-Glucoside Lignans: A Technical Guide to Isolation, Biosynthesis, and Pharmacological Validation

[ Finalizing Document Content I'm now putting the finishing touches on the document. I've polished the language in the extraction methods section, ensuring clarity. I'm focusing on the pharmacological section's figures,...

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Author: BenchChem Technical Support Team. Date: April 2026

[

Finalizing Document Content

I'm now putting the finishing touches on the document. I've polished the language in the extraction methods section, ensuring clarity. I'm focusing on the pharmacological section's figures, and the descriptions for reproducibility. The reference list is complete.

Reviewing Diagrams for Clarity

I'm making sure my Graphviz diagrams are both accurate and easy to understand. I've double-checked that all nodes, labels, and connections are correct. I'm satisfied that these diagrams succinctly communicate the key concepts in a visual format. The isolation workflow's captions, in particular, are crafted to be informative.

Prepared for: Researchers, Analytical Chemists, and Drug Development Professionals Domain: Pharmacognosy, Natural Product Chemistry, and Molecular Pharmacology

Executive Summary & Chemical Profiling

In the landscape of natural product drug discovery, furanofuranoid lignan glycosides have emerged as critical scaffolds for developing advanced antioxidant and anti-inflammatory therapeutics. Among these, (+)-1-hydroxypinoresinol 1-O-β-D-glucoside (CAS: 81495-71-8) stands out due to its exceptional radical-scavenging capabilities.

Structurally, this compound is characterized by a tetracyclic framework comprising two fused furan rings that form a central dioxabicyclo[3.3.0]octane core. The presence of a glucose moiety β-glycosidically linked at the C-1 position of the hydroxypinoresinol aglycone fundamentally alters its physicochemical profile, significantly enhancing its aqueous solubility and bioavailability compared to its aglycone counterpart [1].

Physicochemical & Quantitative Pharmacological Data

To establish a baseline for therapeutic development, it is essential to quantify the compound's structural properties and its primary mechanism of action: the neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

ParameterValue / DescriptionClinical / Chemical Significance
Molecular Formula C₂₆H₃₂O₁₂High oxygenation dictates polar extraction methods.
Molecular Weight 536.53 g/mol Falls within the acceptable range for oral bioavailability of glycosides.
Class Furanofuranoid Lignan MonoglucosideThe central dioxabicyclo core provides structural rigidity.
ONOO⁻ Scavenging (IC₅₀) 3.23 ± 0.04 µMPotent inhibition of peroxynitrite-mediated tyrosine nitration [2].
Total ROS Scavenging (IC₅₀) 2.26 ± 0.07 µMSuperior to standard controls like L-ascorbic acid (11.4 µM) [2].
DPPH Scavenging (IC₅₀) 32.3 ± 0.13 µMIndicates strong hydrogen-donating capability from phenolic hydroxyls.

Primary Botanical Sources & Distribution

The biosynthesis of 1-hydroxypinoresinol 1-O-glucoside is not ubiquitous; it is highly conserved within specific plant families that utilize the phenylpropanoid pathway to manage environmental stress. Identifying the correct botanical source is the first critical step in ensuring high-yield extraction.

Plant SpeciesCommon NamePrimary Tissue SourceMetabolic Context & Notes
Salvia miltiorrhiza DanshenRhizome / RootsThe most documented source. Co-occurs with tanshinones and salvianolic acids. High baseline accumulation [2].
Polygonatum sibiricum HuangjingRhizomeAccumulates alongside cycloolivil derivatives. Synthesizes coniferyl alcohol directly after cinnamic acid formation [3].
Poria cocos (Fushen) TuckahoeFungal Sclerotium (on Pine wood)While P. cocos is a fungus, it absorbs and metabolizes lignans from its host pine wood. Mycelial degradation can alter lignan ratios [4].
Olea europaea OliveWood / Bark / LeavesOften found alongside 1-acetoxypinoresinol. Extracted from the polar phenolic fraction of olive wood [5].
Pteris semipinnata Half-pinna FernWhole PlantA pteridophyte source, indicating the evolutionary antiquity of this specific lignan glycosylation pathway.

Biosynthetic Pathway in Planta

Understanding the biosynthesis of 1-hydroxypinoresinol 1-O-glucoside is critical for researchers aiming to upregulate its production via metabolic engineering or elicitation.

The pathway begins with the deamination of phenylalanine. The critical divergence point for lignans is the conversion of coniferyl alcohol into pinoresinol. This dimerization is not spontaneous; it is strictly governed by dirigent proteins , which dictate the stereoselective coupling of two coniferyl alcohol radicals. Following the formation of the pinoresinol core, specific hydroxylases (such as podophyllotoxin 6-hydroxylase, PLR) introduce a hydroxyl group at the C-1 position.

Finally, the compound is stabilized and solubilized via glucosylation. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs) belonging to the GT1 family. These enzymes contain a conserved Plant Secondary Product Glycosyltransferase (PSPG) box, which ensures strict regioselectivity, attaching the glucose moiety specifically to the C-1 hydroxyl group rather than the phenolic hydroxyls [1].

Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL (Deamination) Con Coniferyl Alcohol Cin->Con C4H, 4CL, CCR, CAD Pin Pinoresinol Con->Pin Dirigent Proteins (Stereoselective Coupling) HPin 1-Hydroxypinoresinol Pin->HPin PLR / Specific Hydroxylases Gluc 1-Hydroxypinoresinol 1-O-β-D-glucoside HPin->Gluc UGTs (GT1 Family) + UDP-Glucose

Biosynthetic pathway of 1-hydroxypinoresinol 1-O-glucoside in plants.

Standardized Extraction & Isolation Protocol

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for the isolation of (+)-1-hydroxypinoresinol 1-O-β-D-glucoside from Salvia miltiorrhiza rhizomes.

Causality in Experimental Design: The extraction relies on a polarity gradient. Because the target compound is a monoglucoside, it is highly polar. Initial extraction with 80% methanol disrupts the cellular matrix and solubilizes a broad spectrum of metabolites. Subsequent liquid-liquid partitioning is crucial: Hexane removes non-polar lipids and waxes; Ethyl Acetate (EtOAc) extracts free aglycones (like pure pinoresinol) and tanshinones; finally, n-Butanol (n-BuOH) specifically targets mid-to-high polarity glycosides, effectively trapping the 1-hydroxypinoresinol 1-O-glucoside.

Step-by-Step Methodology
  • Biomass Preparation & Primary Extraction:

    • Pulverize 1.0 kg of shade-dried Salvia miltiorrhiza rhizomes to a 40-mesh powder to maximize surface area.

    • Extract the powder with 80% aqueous Methanol (3 × 5.0 L) under ultrasonication (50–60 kHz) for 90 minutes per cycle at 40°C. Rationale: Ultrasonication induces cavitation, breaking cell walls without the thermal degradation associated with prolonged reflux.

    • Filter and concentrate the combined extracts under reduced pressure at 45°C to yield a crude methanolic extract.

  • Liquid-Liquid Partitioning (Fractionation):

    • Suspend the crude extract in 1.0 L of distilled water.

    • Partition sequentially with Hexane (3 × 1.0 L) to defat the matrix.

    • Partition the aqueous layer with Ethyl Acetate (3 × 1.0 L) to remove aglycones and low-polarity phenolic acids.

    • Partition the remaining aqueous layer with n-Butanol (3 × 1.0 L) . Collect and evaporate the n-BuOH fraction. This fraction is highly enriched in lignan glycosides.

  • Primary Chromatographic Separation:

    • Load the dried n-BuOH fraction onto a Silica Gel column (200-300 mesh).

    • Elute using a step gradient of Chloroform:Methanol (from 9:1 to 6:4 v/v). Monitor fractions via TLC (sprayed with 10% H₂SO₄ in ethanol and heated). Pool fractions exhibiting a characteristic spot at Rf ~0.45 (in CHCl₃:MeOH 7:3).

  • Preparative HPLC Purification:

    • Dissolve the pooled active fraction in HPLC-grade Methanol.

    • Inject onto a Preparative RP-HPLC system equipped with an ODS-C18 column (e.g., Spherisorb ODS-2, 5 µm, 250 × 20 mm).

    • Mobile Phase: Water containing 0.1% Formic Acid (A) and Acetonitrile (B).

    • Gradient: Isocratic elution at 20% B for 10 minutes, followed by a linear gradient to 40% B over 30 minutes. Flow rate: 10 mL/min.

    • Detection: Monitor via DAD at 230 nm and 280 nm. Collect the peak eluting at approximately 24-26 minutes.

    • Lyophilize the collected fraction to yield pure (+)-1-hydroxypinoresinol 1-O-β-D-glucoside.

Isolation Plant Dried S. miltiorrhiza Rhizome Powder Ext 80% MeOH Extraction (Ultrasonication, 40°C) Plant->Ext Part Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) Ext->Part Frac n-BuOH Fraction (Glycoside Enriched) Part->Frac CC Silica Gel Column (CHCl3:MeOH Gradient) Frac->CC HPLC Prep-HPLC (ODS-C18) (H2O:MeCN Gradient) CC->HPLC Pure Pure (+)-1-Hydroxypinoresinol 1-O-β-D-glucoside HPLC->Pure

Step-by-step isolation workflow for furanofuranoid lignan glycosides.

Pharmacological Mechanisms & Target Validation

The clinical relevance of 1-hydroxypinoresinol 1-O-glucoside is anchored in its cytoprotective pharmacology. The molecule's high density of phenolic hydroxyl groups allows it to act as a potent electron donor, rapidly neutralizing highly reactive radicals before they can initiate lipid peroxidation or protein nitration.

Mechanistic Causality: When cellular systems are exposed to oxidative stress, superoxide (O₂•⁻) reacts with nitric oxide (NO•) to form peroxynitrite (ONOO⁻), a highly toxic species that causes irreversible tyrosine nitration in critical cellular proteins. 1-Hydroxypinoresinol 1-O-glucoside intercepts this pathway. By directly scavenging ONOO⁻ (IC₅₀ = 3.23 µM) [2], it prevents the activation of downstream pro-inflammatory transcription factors like NF-κB. The lack of NF-κB translocation directly results in the downregulation of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), effectively breaking the feedback loop of oxidative inflammation.

Mechanism Lignan 1-Hydroxypinoresinol 1-O-glucoside ROS Directly Scavenges ROS & ONOO- Lignan->ROS OxStress Prevents Tyrosine Nitration & Lipid Peroxidation ROS->OxStress iNOS Downregulates NF-κB, iNOS & COX-2 OxStress->iNOS Inflam Halts Oxidative Inflammation & Cellular Damage iNOS->Inflam

Antioxidant and anti-inflammatory mechanism of action via ROS scavenging.

Conclusion & Future Perspectives

(+)-1-Hydroxypinoresinol 1-O-β-D-glucoside represents a highly valuable, naturally occurring cytoprotective agent. Its robust presence in well-established medicinal plants like Salvia miltiorrhiza and Polygonatum sibiricum provides a sustainable avenue for extraction. Future drug development efforts should focus on utilizing the detailed chromatographic profiles provided herein to standardize extracts, while leveraging the compound's specific UGT-mediated biosynthetic pathway for potential synthetic biology applications (e.g., microbial fermentation).

References

  • Kang, H. S., et al. (2003). Further isolation of antioxidative (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside from the rhizome of Salvia miltiorrhiza that acts on peroxynitrite, total ROS and 1,1-diphenyl-2-picrylhydrazyl radical. Archives of Pharmacal Research. Retrieved from:[Link]

  • Zhang, et al. (2024). Exploring metabolomic and transcriptomic insights into lignan biosynthesis pathways in Polygonatum sibiricum. Applied Ecology and Environmental Research. Retrieved from:[Link]

  • NIH PubMed Central (PMC). Spatial metabolic heterogeneity in Poria cocos (Schw.) Wolf (Fushen): Insights from quantitative analysis and widely targeted metabolomics. Retrieved from:[Link]

  • ResearchGate. Phenolic Components and Antioxidant Activity of Wood Extracts from Ten Main Spanish Olive Cultivars. Retrieved from:[Link]

Exploratory

mechanism of action of 1-hydroxypinoresinol 1-O-glucoside in cellular models

Mechanism of Action of 1-Hydroxypinoresinol 1-O-Glucoside in Cellular Models: A Technical Guide for Drug Development Executive Summary In the landscape of natural product drug discovery, furanofuranoid lignan glycosides...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 1-Hydroxypinoresinol 1-O-Glucoside in Cellular Models: A Technical Guide for Drug Development

Executive Summary

In the landscape of natural product drug discovery, furanofuranoid lignan glycosides have emerged as highly potent modulators of cellular oxidative stress and inflammatory pathways. Among these, 1-hydroxypinoresinol 1-O-glucoside (also known as (+)-1-hydroxypinoresinol-1-O-β-D-glucopyranoside) stands out due to its dual-action mechanism: acting both as a direct radical scavenger and as an epigenetic/transcriptional modulator of cytoprotective networks[1]. Originally isolated from medicinal botanicals such as Salvia miltiorrhiza and Saussurea lappa[2][3], this compound is increasingly utilized in cellular models of metabolic syndrome, neurodegeneration, and cardiovascular pathologies.

This whitepaper provides an authoritative, in-depth analysis of its molecular biology, signaling mechanisms, and the self-validating experimental protocols required to accurately quantify its efficacy in vitro.

Molecular Profile & Chemical Biology

1-Hydroxypinoresinol 1-O-glucoside (Molecular Formula: C₂₆H₃₂O₁₂) is characterized by a tetracyclic structure comprising two fused furan rings that form a central dioxabicyclo[3.3.0]octane core[1][4].

From a pharmacokinetic and assay-design perspective, the β-glycosidic linkage at the C-1 position is critical. While aglycone lignans often suffer from poor aqueous solubility—complicating in vitro dosing and leading to precipitation in culture media—the glucose moiety significantly enhances its hydrophilicity[1]. This structural feature not only improves bioavailability but also facilitates superior interaction with cellular membrane transporters, ensuring rapid intracellular accumulation without the need for high concentrations of cytotoxic solvents like DMSO.

Primary Mechanisms of Action in Cellular Models

Direct ROS Scavenging & Nrf2/ARE Pathway Activation

The primary mechanism of action for 1-hydroxypinoresinol 1-O-glucoside is rooted in its profound antioxidative capacity[1]. The phenolic hydroxyl groups on its aromatic rings act as potent electron donors, directly neutralizing reactive oxygen species (ROS) such as peroxynitrite (ONOO⁻) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals[2].

Beyond direct chemical scavenging, the compound acts as a sophisticated signaling modulator. In cellular models of oxidative stress, it promotes the dissociation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) from its cytosolic repressor, Keap1 [5]. Upon dissociation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of endogenous cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT)[5][6].

Anti-Inflammatory Signaling via NF-κB Inhibition

Oxidative stress and inflammation operate in a positive feedback loop. 1-Hydroxypinoresinol 1-O-glucoside disrupts this loop by modulating the Nuclear Factor-kappa B (NF-κB) pathway[5]. By inhibiting the phosphorylation and subsequent proteasomal degradation of IκBα, the compound sequesters NF-κB in the cytosol. This prevents its nuclear translocation, thereby downregulating the transcription of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-alpha (TNF-α)[5].

Enzymatic Modulation (PTP1B)

Recent in vitro screening has identified 1-hydroxypinoresinol 1-O-glucoside as a moderate inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) [3]. Because PTP1B is a negative regulator of the insulin signaling pathway, its inhibition presents a compelling mechanism for enhancing insulin sensitivity in cellular models of metabolic syndrome and Type 2 Diabetes.

Pathway Lig 1-Hydroxypinoresinol 1-O-Glucoside ROS Reactive Oxygen Species (ROS) Lig->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex (Cytosol) Lig->Keap1 Promotes Dissociation NFkB_Cyt NF-κB / IκBα (Cytosol) Lig->NFkB_Cyt Inhibits IκBα Degradation ROS->Keap1 Oxidative Stress ROS->NFkB_Cyt Activates Nrf2 Nrf2 (Nucleus) Keap1->Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Enz HO-1, NQO1, SOD (Antioxidant Defense) ARE->Enz Transcription NFkB_Nuc NF-κB (Nucleus) NFkB_Cyt->NFkB_Nuc Translocation Cytokines IL-1β, IL-6, TNF-α (Inflammation) NFkB_Nuc->Cytokines Transcription

Figure 1: Dual modulation of Nrf2/ARE and NF-κB pathways by 1-hydroxypinoresinol 1-O-glucoside.

Quantitative Data Summary

To benchmark the efficacy of 1-hydroxypinoresinol 1-O-glucoside against standard therapeutic controls, the following table synthesizes its key physicochemical parameters and in vitro inhibitory concentrations (IC₅₀) derived from established literature[2][4].

Parameter / Assay TargetValueReference Standard (Positive Control)
Molecular Weight 536.53 g/mol N/A
Monoisotopic Mass 536.1894 DaN/A
Total ROS Scavenging (IC₅₀) 2.26 ± 0.07 µML-Ascorbic Acid / Trolox
Peroxynitrite (ONOO⁻) Scavenging (IC₅₀) 3.23 ± 0.04 µMPenicillamine
DPPH Radical Scavenging (IC₅₀) 32.3 ± 0.13 µMTrolox

Experimental Methodologies (Self-Validating Systems)

As a Senior Application Scientist, I mandate that all cellular assays operate as self-validating systems. An assay without orthogonal validation and strict internal controls is susceptible to artifactual interference—especially when testing polyphenolic compounds that can auto-oxidize or quench fluorescence.

Protocol 1: Cellular Antioxidant Activity (CAA) Assay via DCFDA

Rationale: We utilize 2',7'-dichlorofluorescin diacetate (DCFDA) because it is cell-permeable. Once inside, cellular esterases cleave the diacetate groups, trapping the probe intracellularly. This ensures we are measuring true intracellular ROS scavenging mediated by the lignan, rather than extracellular chemical reduction in the media.

  • Cell Seeding: Seed HepG2 or SH-SY5Y cells at 2 × 10⁴ cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Probe Loading: Wash cells with PBS. Add 25 µM DCFDA in serum-free media and incubate for 45 minutes. Self-Validation: Include "No-Probe" wells to subtract background cellular autofluorescence.

  • Compound Pre-incubation: Remove the probe solution, wash, and apply serial dilutions of 1-hydroxypinoresinol 1-O-glucoside (0.1 µM to 50 µM). Incubate for 1 hour. Include Trolox (10 µM) as a positive control.

  • Stress Induction: Add 600 µM H₂O₂ or AAPH to induce oxidative stress.

  • Kinetic Quantification: Immediately read fluorescence (Ex/Em = 485/535 nm) every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the kinetic reads. Efficacy is determined by the percentage reduction in AUC compared to the Vehicle + H₂O₂ control.

Workflow S1 1. Cell Seeding (HepG2/SH-SY5Y) S2 2. DCFDA Probe Loading S1->S2 S3 3. Compound Pre-incubation S2->S3 S4 4. Oxidative Stress Induction (H2O2) S3->S4 S5 5. Fluorescence Quantification S4->S5 S6 6. Kinetic Data Analysis S5->S6

Figure 2: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.

Protocol 2: PTP1B Kinetic Inhibition Assay

Rationale: To determine whether 1-hydroxypinoresinol 1-O-glucoside acts as a competitive or allosteric inhibitor of PTP1B, a continuous kinetic assay using p-nitrophenyl phosphate (pNPP) is required. Dephosphorylation of pNPP yields p-nitrophenol, which can be tracked continuously at 405 nm to generate Michaelis-Menten curves.

  • Enzyme Preparation: Dilute recombinant human PTP1B in assay buffer (50 mM HEPES, pH 7.2, 1 mM DTT, 1 mM EDTA).

  • Compound Incubation: Mix the enzyme with varying concentrations of the lignan (1 µM to 100 µM) in a 96-well plate. Incubate at 37°C for 15 minutes. Self-Validation: Use Suramin as a positive reference inhibitor.

  • Substrate Addition: Initiate the reaction by adding varying concentrations of pNPP (0.5 mM to 10 mM).

  • Kinetic Read: Measure absorbance at 405 nm every 1 minute for 30 minutes.

  • Mechanism Determination: Plot the initial velocities (V₀) against substrate concentration [S] to generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). Intersecting lines on the y-axis indicate competitive inhibition, while intersecting lines on the x-axis indicate non-competitive inhibition.

Conclusion & Future Perspectives

1-Hydroxypinoresinol 1-O-glucoside is a highly versatile molecule that bridges the gap between direct chemical radical scavenging and complex intracellular signal modulation. By simultaneously activating the Nrf2/ARE antioxidant defense system and suppressing the NF-κB inflammatory axis, it offers a multi-target approach to treating pathologies driven by oxidative stress. For drug development professionals, leveraging the self-validating cell models and kinetic assays outlined in this guide will be crucial for translating this compound from in vitro discovery to preclinical in vivo models.

References

  • Further Isolation of Antioxidative (+)-1-Hydroxypinoresinol-1-O-beta-D-glucoside from the Rhizome of Salvia miltiorrhiza that Acts on Peroxynitrite, Total ROS and 1,1-Diphenyl-2-picrylhydrazyl Radical DBpia / Archives of Pharmacal Research[Link]

  • PTP1B inhibitors from Saussrurea lappa PubMed / National Institutes of Health[Link]

  • 1-hydroxypinoresinol 1-o-glucoside (C26H32O12) - PubChemLite Université du Luxembourg[Link]

  • Olive Oil Nutraceuticals in the Prevention and Management of Diabetes: From Molecules to Lifestyle PMC / National Institutes of Health[Link]

  • Anti-Cancer, Anti-Angiogenic, and Anti-Atherogenic Potential of Key Phenolic Compounds from Virgin Olive Oil PMC / National Institutes of Health[Link]

Sources

Foundational

The Toxicity and Safety Profile of 1-Hydroxypinoresinol 1-O-glucoside: A Technical Whitepaper

Executive Summary In the landscape of natural product drug discovery, furanofuranoid lignan glycosides have emerged as critical modulators of oxidative stress and cellular inflammation. 1-Hydroxypinoresinol 1-O-glucoside...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of natural product drug discovery, furanofuranoid lignan glycosides have emerged as critical modulators of oxidative stress and cellular inflammation. 1-Hydroxypinoresinol 1-O-glucoside (CAS: 81495-71-8) , a tetracyclic lignan characterized by a central dioxabicyclo[3.3.0]octane core and a β -glycosidically linked glucose moiety[1], represents a highly bioactive compound isolated from traditional medicinal plants such as Salvia miltiorrhiza (Danshen), Eucommia ulmoides, and Pterocephalus hookeri[2][3].

For drug development professionals, understanding the margin between a compound's pharmacological efficacy and its toxicological threshold is paramount. This whitepaper synthesizes the current mechanistic data, quantitative safety metrics, and standardized experimental protocols to evaluate the toxicity and safety profile of 1-hydroxypinoresinol 1-O-glucoside.

Biosynthetic Origins and Mechanistic Pharmacology

To understand the safety profile of a compound, one must first understand its endogenous synthesis and biological interactions. 1-Hydroxypinoresinol 1-O-glucoside is synthesized via the plant phenylpropanoid pathway[4]. Phenylalanine is enzymatically converted through a series of reductions and dirigent-protein-guided couplings to form pinoresinol, which is subsequently hydroxylated and glycosylated.

The addition of the bulky, polar glucose moiety at the C-1 position significantly alters the molecule's pharmacokinetics. The glycosylation increases aqueous solubility, reducing the risk of lipophilic accumulation in hepatic tissues—a common source of chronic toxicity in aglycone lignans[1].

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Con Coniferyl Alcohol Cin->Con Reductases Pin Pinoresinol (PLR enzyme) Con->Pin Dirigent Proteins Hyd 1-Hydroxypinoresinol Pin->Hyd Hydroxylation Glu 1-Hydroxypinoresinol 1-O-glucoside Hyd->Glu Glycosyltransferase

Phenylpropanoid biosynthetic pathway of 1-hydroxypinoresinol 1-O-glucoside.

The Causality of Efficacy: Radical Scavenging

The primary mechanism of action for 1-hydroxypinoresinol 1-O-glucoside revolves around its potent antioxidative capacity. By acting as an electron donor, the phenolic hydroxyl groups neutralize highly reactive species such as peroxynitrite and total reactive oxygen species (ROS). Peroxynitrite is notoriously toxic to cells as it induces irreversible protein nitration and lipid peroxidation. The ability of this lignan to intercept peroxynitrite before it damages cellular macromolecules is the causal root of its neuroprotective and hepatoprotective safety profiles[3].

Quantitative Safety and Bioactivity Profile

In Vitro Pharmacological Metrics

In a landmark isolation study from Salvia miltiorrhiza rhizomes, 1-hydroxypinoresinol 1-O-glucoside demonstrated exceptional radical scavenging capabilities[3]. The self-validating nature of these assays was ensured by running parallel positive controls (Trolox, Penicillamine, and L-Ascorbic Acid).

Table 1: Radical Scavenging Activity (IC50 Values)

Target Radical 1-Hydroxypinoresinol 1-O-glucoside (IC50 µM) Positive Control Control IC50 (µM)
Peroxynitrite 3.23 ± 0.04 Penicillamine 6.72 ± 0.25
Total ROS 2.26 ± 0.07 Trolox 1.43 ± 0.04

| DPPH Radical | 32.3 ± 0.13 | L-Ascorbic Acid | 11.4 ± 0.07 |

Data interpretation: The compound is roughly twice as effective as Penicillamine at neutralizing peroxynitrite, indicating a high therapeutic ceiling for mitigating oxidative stress without inducing cytotoxicity[3].

Toxicological Classifications and In Vivo Safety

While the pure isolated chemical is classified under Category 4 Acute Toxicity (Oral/Dermal/Inhalation) according to standard Safety Data Sheets (SDS)[5]—a standard precautionary classification for concentrated bioactive isolates—in vivo studies reveal a wide therapeutic window.

In single oral dose toxicity studies of complex extracts heavily featuring 1-hydroxypinoresinol 1-O-glucoside (such as Dansam-samultang), murine models exhibited no clinical signs of toxicity, body weight loss, or gross pathological findings at doses up to 10 mL/kg. The LD50 was established at >10 mL/kg, confirming a highly favorable safety profile for oral administration[6]. Furthermore, early toxicity tests on Pterocephalus hookeri extracts required doses 3,000 times the standard clinical equivalent to induce observable weight loss in mice, underscoring the compound's low systemic toxicity[2].

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for the isolation, functional validation, and toxicological assessment of 1-hydroxypinoresinol 1-O-glucoside.

AssayWorkflow Ext Plant Extraction (e.g., S. miltiorrhiza) Pur Chromatographic Purification (HPLC) Ext->Pur InVitro In Vitro Assays (ROS, DPPH Scavenging) Pur->InVitro InVivo In Vivo Toxicity (Murine Acute Dose) InVitro->InVivo Safe Safety Profile Establishment InVivo->Safe

Workflow for the extraction, validation, and safety profiling of the lignan.

Protocol A: Targeted Isolation via Preparative HPLC

Rationale: Because lignan glycosides are highly polar, standard non-polar solvent extractions will leave the target compound in the aqueous phase. A methanol/water gradient is required to elute the compound intact.

  • Extraction: Pulverize 1 kg of dried Salvia miltiorrhiza rhizomes. Macerate in 70% aqueous methanol (v/v) for 48 hours at room temperature to prevent thermal degradation of the glycosidic bond.

  • Partitioning: Concentrate the extract under reduced pressure. Suspend the residue in water and partition successively with hexane, chloroform, and ethyl acetate. Retain the aqueous/ethyl acetate fraction where the polar glycoside resides.

  • Column Chromatography: Apply the fraction to a Diaion HP-20 macroporous resin column. Wash with distilled water to remove free sugars, then elute with 40% methanol.

  • Preparative HPLC: Inject the 40% methanol fraction into a reverse-phase C18 column. Use a mobile phase of Acetonitrile:Water (15:85 to 30:70 gradient over 40 mins) at a flow rate of 3.0 mL/min. Monitor UV absorbance at 280 nm. Collect the peak corresponding to 1-hydroxypinoresinol 1-O-glucoside and lyophilize.

Protocol B: In Vitro Peroxynitrite Scavenging Assay

Rationale: Validating the compound's primary mechanism of action ensures batch efficacy before moving to in vivo toxicity screening.

  • Reagent Preparation: Synthesize peroxynitrite (ONOO⁻) by mixing equimolar concentrations of sodium nitrite and hydrogen peroxide in an acidic environment (HCl), immediately quenched with NaOH.

  • Assay Setup: In a 96-well microplate, add 10 µL of the isolated compound (serial dilutions from 1 µM to 100 µM in DMSO) to 100 µL of 0.1 M potassium phosphate buffer (pH 7.4) containing 5 µM DHR 123 (Dihydrorhodamine 123).

  • Reaction: Add 10 µL of the synthesized peroxynitrite solution to initiate the reaction. DHR 123 will oxidize to fluorescent rhodamine 123 upon exposure to peroxynitrite.

  • Validation Control: Run parallel wells using Penicillamine (1 µM to 100 µM) as a positive control.

  • Measurement: Measure fluorescence immediately using a microplate reader (Excitation: 500 nm, Emission: 536 nm). Calculate the IC50 based on the dose-response inhibition curve.

Protocol C: Acute Oral Toxicity Assessment (OECD 420)

Rationale: To establish the safety margin and LD50, an acute systemic toxicity model is utilized following the OECD Fixed Dose Procedure.

  • Subject Preparation: Acclimate nulliparous, non-pregnant female Wistar rats (8-12 weeks old) for 5 days. Fast the animals 12 hours prior to dosing.

  • Dose Formulation: Suspend the lyophilized 1-hydroxypinoresinol 1-O-glucoside in a 0.5% carboxymethyl cellulose (CMC) vehicle.

  • Administration: Administer a single oral gavage sighting dose of 300 mg/kg. If no severe toxicity is observed within 24 hours, proceed to the main study dose of 2000 mg/kg (Limit Test).

  • Observation: Monitor animals continuously for the first 4 hours for signs of neurotoxicity (tremors, lethargy) or autonomic distress. Record body weights on days 0, 7, and 14.

  • Necropsy: On day 14, euthanize the animals via CO2 asphyxiation. Perform a gross necropsy focusing on hepatic and renal tissues to confirm the absence of organ-specific lipophilic toxicity.

Conclusion

1-Hydroxypinoresinol 1-O-glucoside presents a highly favorable pharmacological profile. Its structural glycosylation not only enhances its bioavailability compared to its aglycone counterparts but also contributes to its rapid clearance, minimizing chronic toxicity risks. With an IC50 of 3.23 µM against peroxynitrite and an in vivo LD50 exceeding standard toxicity thresholds, it stands as a prime candidate for further development in therapies targeting oxidative stress-induced pathologies.

References

  • Buy 1-Hydroxypinoresinol 1-O-glucoside (EVT-465889). EvitaChem.
  • Traditional uses, phytochemistry, pharmacology, and toxicology of Pterocephalus hookeri (C. B. Clarke) Höeck: a review. National Center for Biotechnology Information (NCBI).
  • Safety Data Sheet: 1-Hydroxypinoresinol 1-O-glucoside. Key Organics Limited.
  • Biosynthesis, Chemistry, and Pharmacology of Polyphenols from Chinese Salvia Species: A Review. MDPI.
  • Further isolation of antioxidative (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside from the rhizome of Salvia miltiorrhiza that acts on peroxynitrite, total ROS and 1,1-diphenyl-2-picrylhydrazyl radical. PubMed (NIH).
  • Biological Activity and Single Oral Dose Toxicity of Dansam-samultang. KoreaMed Synapse.

Sources

Protocols & Analytical Methods

Method

extraction protocols for 1-hydroxypinoresinol 1-O-glucoside from plant matrices

An Application Guide to the Extraction and Purification of (+)-1-Hydroxypinoresinol 1-O-β-D-glucoside from Plant Matrices Abstract This technical guide provides researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Extraction and Purification of (+)-1-Hydroxypinoresinol 1-O-β-D-glucoside from Plant Matrices

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and protocols for the extraction, purification, and analysis of (+)-1-hydroxypinoresinol 1-O-β-D-glucoside, a bioactive furanofuranoid lignan. Found in various plant species, notably from the genera Salvia and Olea, this compound has garnered interest for its significant antioxidant properties.[1] This document moves beyond simple step-by-step instructions to elucidate the scientific rationale behind critical methodological choices, ensuring the development of robust and efficient protocols. It covers foundational strategies in sample preparation, compares conventional and modern extraction techniques, and details a multi-step purification and analysis workflow.

Part 1: Foundational Principles & Pre-Extraction Strategy

The success of any natural product isolation is fundamentally determined by the initial strategic decisions made before the first solvent is ever measured. A thorough understanding of the target analyte's chemistry and the plant matrix is paramount.

Chemical Profile of the Target Analyte: (+)-1-Hydroxypinoresinol 1-O-β-D-glucoside

(+)-1-Hydroxypinoresinol 1-O-β-D-glucoside is a furanofuranoid lignan glycoside.[2] Its structure, featuring a core pinoresinol backbone with hydroxyl and methoxy groups, is made significantly more polar by the presence of a β-D-glucose moiety.[2] This glycosidic linkage is the single most important factor governing its solubility and, consequently, the entire extraction and purification strategy.

  • Polarity: The glucose unit dramatically increases the compound's polarity and water solubility compared to its aglycone.[2]

  • Solubility: While more water-soluble, it retains good solubility in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone.[3] This dual solubility is leveraged during both extraction and purification.

  • Stability: Lignans are generally stable, but the glycosidic bond can be susceptible to hydrolysis under harsh acidic or enzymatic conditions. Thermal degradation is also a concern at excessively high temperatures (typically above 100°C).[4]

Plant Matrix Preparation: The Causality Behind the Steps

The plant material is not an inert container for the target compound; it is a complex and reactive biochemical system. Proper preparation is a critical control point for maximizing yield and purity.

  • Selection and Harvesting: The concentration of secondary metabolites like lignans varies with the plant part (e.g., rhizome, bark, leaf), developmental stage, and even geographical location. For instance, (+)-1-hydroxypinoresinol 1-O-β-D-glucoside is notably found in the rhizomes of Salvia miltiorrhiza and the bark of olive trees (Olea europaea).[1][3][5] Harvesting at the correct time, when the concentration of the target lignan is highest, is essential.

  • Drying: Freshly harvested plant material must be dried promptly to halt enzymatic activity. Endogenous enzymes, such as glycosidases, can cleave the glucose moiety, converting the target analyte into its less polar aglycone. A controlled drying temperature of 40-50°C is recommended to deactivate these enzymes without causing thermal degradation of the lignan itself.[4]

  • Grinding & Particle Size Reduction: The efficiency of solid-liquid extraction is directly proportional to the surface area of the solid that is accessible to the solvent. Grinding the dried plant material into a fine, uniform powder (e.g., 40-60 mesh) is a non-negotiable step. This action ruptures cell walls and maximizes the surface area for solvent penetration, significantly improving extraction efficiency and reducing extraction time.[4]

  • Defatting (A Conditional, but Critical, Protocol): For matrices rich in lipids, such as certain seeds or kernels, a pre-extraction defatting step is crucial. Lipids are non-polar and can interfere with the extraction of polar glycosides by sequestering them or by complicating downstream purification steps. Defatting is typically performed using a non-polar solvent like n-hexane or petroleum ether, which will solubilize the lipids while leaving the polar target compound in the solid plant matrix.[6]

Part 2: Extraction Methodologies: A Comparative Approach

The choice of extraction method is a balance between efficiency, scalability, available equipment, and the cost of time and solvents. Modern techniques often provide significant advantages over conventional methods.[4][7]

Protocol 1: Conventional Solid-Liquid Extraction (Maceration/Reflux)

This method relies on the soaking and/or heating of the plant material in an appropriate solvent. It is simple and requires minimal specialized equipment but can be time- and solvent-intensive.[8]

Principle: The solvent penetrates the plant matrix and solubilizes the target compound based on the "like dissolves like" principle. The addition of 5-10% water to a polar organic solvent (e.g., methanol or ethanol) creates a more polar medium that enhances the solubility and extraction of polar glycosides.[8][9]

Step-by-Step Methodology:

  • Preparation: Weigh 100 g of finely powdered, dried plant material. If the matrix is lipid-rich, ensure it has been defatted.

  • Solvent Addition: Place the powder in a suitable flask and add 1 L of 80% aqueous methanol (80:20 methanol:water v/v). The solid-to-liquid ratio of 1:10 (w/v) is a common starting point.[4]

  • Extraction:

    • Maceration: Stopper the flask and let it stand at room temperature for 24-48 hours with occasional agitation.

    • Reflux: For a more efficient extraction, equip the flask with a reflux condenser and heat the mixture to a gentle boil (approx. 65-70°C for methanol) for 4-6 hours.

  • Filtration: After extraction, cool the mixture and filter it through cheesecloth or a Büchner funnel to separate the extract from the solid plant residue (the marc).

  • Re-extraction: To ensure exhaustive extraction, repeat the process on the marc at least two more times with fresh solvent.

  • Pooling: Combine all the filtered extracts.

  • Concentration: Remove the solvent from the pooled extracts using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to yield the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to accelerate extraction. It is significantly faster and often more efficient than conventional methods.[4]

Principle: The sound waves induce cavitation—the formation and collapse of microscopic bubbles—in the solvent. This process generates powerful shockwaves and microjets that disrupt plant cell walls, enhancing solvent penetration and facilitating the release of intracellular contents into the solvent.

Step-by-Step Methodology:

  • Preparation: Place 50 g of finely powdered, dried plant material into a 1 L beaker or flask.

  • Solvent Addition: Add 1 L of 80% aqueous ethanol (solvent-to-solid ratio of 20:1 mL/g).[4]

  • Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Parameter Setting: Apply ultrasonic power (e.g., 800 W) for a duration of 60 minutes.[4] Maintain a constant temperature (e.g., 40-45°C) to prevent thermal degradation while benefiting from increased solubility.[9]

  • Filtration & Concentration: After the extraction period, filter the mixture and concentrate the extract using a rotary evaporator as described in Protocol 1.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and the moisture within the plant material, leading to rapid and efficient extraction.[7]

Principle: Microwaves cause the dipoles of polar molecules (like water and methanol) to rotate rapidly, generating heat. This internal heating creates a dramatic increase in pressure inside the plant cells, leading to cell wall rupture and the rapid release of phytochemicals into the surrounding solvent.

Step-by-Step Methodology:

  • Preparation: Place 20 g of finely powdered, dried plant material into a specialized microwave extraction vessel.

  • Solvent Addition: Add 400 mL of 80% aqueous methanol (20:1 ratio).

  • Extraction: Secure the vessel in a microwave extractor. Set the parameters: for example, a power of 600 W, a temperature of 70°C, and an extraction time of 15-20 minutes.

  • Cooling & Filtration: After the cycle, allow the vessel to cool to a safe temperature before opening. Filter the extract and concentrate using a rotary evaporator. MAE has been shown to yield extracts with high lignan content in significantly less time than conventional methods.[7]

Data Summary: Comparison of Extraction Methodologies
ParameterConventional SLE (Reflux)Ultrasound-Assisted (UAE)Microwave-Assisted (MAE)Rationale & Causality
Solvent 80% Methanol/Ethanol80% Methanol/Ethanol80% Methanol/EthanolAqueous organic solvent enhances polarity for glycoside extraction.[8][9]
Temp. 65-70°C40-45°C70°CHigher temperatures increase solubility and diffusion, but must remain below degradation point.[4]
Time 4-6 hours (per extraction)30-60 minutes15-20 minutesAdvanced techniques disrupt cell walls, drastically reducing the time needed for diffusion.[4][7]
S/L Ratio 1:10 to 1:15 (w/v)1:20 (w/v)1:20 (w/v)A higher solvent volume ensures a proper concentration gradient, driving the extraction process.[4]
Efficiency ModerateHighVery HighUAE and MAE provide superior disruption of the plant matrix, leading to higher yields in less time.[4][7]

Part 3: Post-Extraction Processing & Purification Workflow

The crude extract contains a complex mixture of compounds. A multi-step purification cascade is required to isolate the target analyte to a high degree of purity.

Purification Workflow Diagram

G cluster_extraction Extraction & Concentration cluster_purification Purification Cascade A Plant Material B Crude Extract (Post-Rotovap) A->B Extraction (e.g., UAE/MAE) C Aqueous Suspension B->C Dissolve in H2O D Liquid-Liquid Partitioning (vs. Ethyl Acetate) C->D E Polar Aqueous Phase (Lignan Glucosides) D->E Retain F Column Chromatography (Silica or Polyamide) E->F G Purified Fractions F->G H Crystallization / Final Prep G->H I >98% Pure Compound H->I

Caption: General workflow for the purification of 1-hydroxypinoresinol 1-O-glucoside.

Protocol 4: Liquid-Liquid Partitioning (Fractionation)

Principle: This technique separates compounds based on their differential solubility in two immiscible liquid phases. By partitioning the aqueous crude extract against a solvent of intermediate polarity (like ethyl acetate), we can remove mid-polarity impurities, while our highly polar target lignan glycoside remains preferentially in the aqueous phase.

Step-by-Step Methodology:

  • Suspension: Take the concentrated crude extract and dissolve/suspend it in 200 mL of distilled water.

  • Partitioning: Transfer the aqueous suspension to a 1 L separatory funnel. Add 200 mL of ethyl acetate, stopper the funnel, and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the ethyl acetate phase, and the lower will be the aqueous phase.

  • Collection: Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the partitioning of the aqueous layer with fresh ethyl acetate two more times to ensure complete removal of less polar compounds.

  • Concentration: Collect and pool the aqueous fractions. Concentrate this fraction using a rotary evaporator or freeze-dryer to obtain a refined, lignan-rich extract.

Protocol 5: Column Chromatography

Principle: This is a preparative separation technique based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it. For a polar compound like a lignan glycoside, both normal-phase (e.g., silica gel) and polyamide chromatography can be effective.[10]

Step-by-Step Methodology (using Silica Gel):

  • Column Packing: Prepare a glass column packed with silica gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent like dichloromethane as the slurry solvent.

  • Sample Loading: Dissolve the refined extract from the previous step in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully layer this powder on top of the packed column.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., stepping up from 2%, 5%, 10%, to 20% methanol in dichloromethane). This is known as a step-gradient elution.[10]

  • Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-15 mL each).

  • Monitoring: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the target compound.

  • Pooling & Concentration: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure to yield the isolated (+)-1-hydroxypinoresinol 1-O-β-D-glucoside.

Part 4: Analysis and Quantification

Protocol 6: High-Performance Liquid Chromatography (HPLC) Analysis

Principle: HPLC is the gold standard for the quantification of phytochemicals. Reversed-phase (RP) HPLC separates compounds based on their hydrophobicity. A C18 column is used as the stationary phase, and a polar mobile phase carries the sample through. Polar compounds, like our target glycoside, will elute earlier than non-polar compounds. A Diode Array Detector (DAD) allows for detection at a specific wavelength (around 280 nm for lignans) and can also provide UV spectral data to confirm peak identity.[11][12]

Typical HPLC Conditions:

  • Instrumentation: HPLC system with a DAD or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

  • Mobile Phase: A gradient elution is typically used for complex extracts.

    • Solvent A: Water with 0.1% acetic acid or formic acid (to improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

    • Example Gradient: Start with 15% B, increase to 40% B over 30 minutes, then return to initial conditions to re-equilibrate.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.[12]

  • Detection Wavelength: 280 nm.[12]

  • Injection Volume: 10-20 µL.

  • Quantification: Create a calibration curve using a certified reference standard of (+)-1-hydroxypinoresinol 1-O-β-D-glucoside at several concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Conclusion

The successful isolation of (+)-1-hydroxypinoresinol 1-O-β-D-glucoside is not the result of a single protocol, but a strategically designed workflow that accounts for the compound's unique chemical properties and the complexities of the plant matrix. Key success factors include meticulous sample preparation, selection of an efficient extraction method like UAE or MAE to maximize yield while minimizing degradation, and a logical purification cascade that systematically removes impurities based on polarity. By understanding the scientific principles behind each step, from drying the plant material to setting the HPLC gradient, researchers can develop robust, reproducible, and highly effective protocols for obtaining this valuable bioactive compound.

References

  • Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. (2025, December 31). Retrieved from [Link]

  • El-Hawary, S. S., et al. (2020). Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods. Molecules, 25(5), 1194. Retrieved from [Link]

  • Lee, S., et al. (2024). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. Food Science and Biotechnology. Retrieved from [Link]

  • ScreenLib. (n.d.). 1-Hydroxypinoresinol 1-O-glucoside | CAS 81495-71-8. Retrieved from [Link]

  • Brenes, M., et al. (2000). Pinoresinol and 1-Acetoxypinoresinol, Two New Phenolic Compounds Identified in Olive Oil. Journal of the American Oil Chemists' Society, 77(7), 715–720. Retrieved from [Link]

  • Kang, H. S., et al. (2003). Further isolation of antioxidative (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside from the rhizome of Salvia miltiorrhiza that acts on peroxynitrite, total ROS and 1,1-diphenyl-2-picrylhydrazyl radical. Archives of Pharmacal Research, 26(1), 21-26. Retrieved from [Link]

  • Zhang, D., et al. (2016). A New Lignan Glucoside from the Whole Plants of Salvia Scapiformis. Molecules, 21(10), 1307. Retrieved from [Link]

  • De la Ossa, D., et al. (2024). 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. Foods, 13(9), 1386. Retrieved from [Link]

  • Rochfort, S., et al. (2016). Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS. Metabolites, 6(4), 37. Retrieved from [Link]

  • Lee, J., & Scaife, P. J. (2000). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. VTechWorks. Retrieved from [Link]

  • International Olive Council. (n.d.). Determination of biophenols in olive oils by HPLC. Retrieved from [Link]

Sources

Application

Application Note: LC-MS/MS Structural Characterization and Fragmentation Dynamics of 1-Hydroxypinoresinol 1-O-Glucoside

Executive Summary & Biological Context 1-Hydroxypinoresinol 1-O-glucoside (Molecular Formula: C₂₆H₃₂O₁₂, Monoisotopic Mass: 536.1894 Da) is a bioactive bisepoxylignan glycoside predominantly found in medicinal plants suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

1-Hydroxypinoresinol 1-O-glucoside (Molecular Formula: C₂₆H₃₂O₁₂, Monoisotopic Mass: 536.1894 Da) is a bioactive bisepoxylignan glycoside predominantly found in medicinal plants such as Eucommia ulmoides and Polygonatum sibiricum1. Recognized for its potent antioxidative and radical-scavenging properties, it plays a critical role in mitigating oxidative stress-related pathologies 2. For drug development professionals and analytical chemists, the precise structural elucidation of this compound in complex biological matrices requires a rigorous Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) strategy.

This guide details a self-validating analytical protocol and maps the specific collision-induced dissociation (CID) fragmentation pathways of 1-hydroxypinoresinol 1-O-glucoside.

Analytical Strategy & Causality

The methodology relies on reverse-phase UHPLC coupled with Negative Electrospray Ionization (ESI-).

  • Extraction Causality : A 70% aqueous methanol solvent is utilized because its dielectric constant perfectly balances the extraction of both the highly polar glucoside moiety and the relatively lipophilic lignan core [[3]]().

  • Ionization Causality : Lignans containing phenolic hydroxyl groups readily deprotonate in negative mode, yielding highly stable phenoxide anions ([M-H]⁻). This provides a vastly superior signal-to-noise ratio and more predictable fragmentation compared to positive ionization 4.

  • Chromatographic Causality : The addition of 0.1% formic acid to the mobile phase acts as an ion-pairing agent. It suppresses the ionization of residual silanol groups on the C18 stationary phase (preventing peak tailing) while maintaining a conductive medium essential for efficient electrospray ionization 5.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol integrates a tripartite quality control (QC) system: blank injections to monitor carryover, internal standardization to correct for matrix suppression, and pooled QC injections to verify mass accuracy drift 1.

Step 1: Metabolite Extraction
  • Weigh exactly 50 mg of lyophilized, homogenized sample powder into a 2 mL centrifuge tube.

  • Add 1200 μL of pre-cooled (-20 °C) 70% aqueous methanol spiked with 1 μg/mL 2-chloro-L-phenylalanine (Internal Standard) 1.

  • Vortex the mixture for 30 seconds every 30 minutes, repeating this cycle 6 times to maximize tissue disruption and analyte partitioning 1.

  • Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4 °C 3.

  • Aspirate the supernatant and filter through a 0.22 μm PTFE syringe filter into an LC-MS autosampler vial 1.

Step 2: UHPLC Separation Parameters
  • Column : Agilent SB-C18 (1.8 μm, 2.1 mm × 100 mm), maintained at 40 °C 5.

  • Mobile Phase A : Ultrapure water + 0.1% formic acid 5.

  • Mobile Phase B : Acetonitrile + 0.1% formic acid [[5]]().

  • Gradient Program : 5% B (0 min) → linear increase to 95% B (9.0 min) → hold 95% B (9–10 min) → decrease to 5% B (10–11.1 min) → re-equilibration at 5% B (11.1–14 min) 3.

  • Flow Rate : 0.35 mL/min; Injection Volume : 4 μL 3.

Step 3: MS/MS Acquisition (Negative Mode)
  • Ion Spray Voltage : -4500 V 5.

  • Acquisition Mode : Data-Dependent Acquisition (DDA) targeting the [M-H]⁻ precursor.

Workflow S1 Sample Prep (70% MeOH + IS) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI-MS/MS (Negative Mode) S2->S3 S4 Data Processing (Fragment Matching) S3->S4

Caption: Self-validating LC-MS/MS workflow for lignan extraction and structural analysis.

Mass Spectrometry Fragmentation Mechanics

The structural elucidation of 1-hydroxypinoresinol 1-O-glucoside relies on predictable collision-induced dissociation (CID) pathways. Because it shares the identical aglycone core with isomers like 1-hydroxylpinoresinol 4′-O-glucopyranoside, the downstream MS/MS spectra of the aglycone fragment are mechanistically identical 4.

  • Precursor Ion Formation : In the ESI source, the molecule readily loses a proton to form the [M-H]⁻ precursor ion at m/z 535.1821.

  • Primary Cleavage (Deglycosylation) : The most labile bond in the molecule is the O-glycosidic linkage. Upon initial collision, the neutral loss of the glucosyl moiety (C₆H₁₀O₅, 162 Da) occurs, yielding the stable aglycone radical/ion at m/z 373.1284 4. This ion corresponds to the intact 1-hydroxypinoresinol core.

  • Secondary Cleavage (Aglycone Degradation) : The aglycone undergoes further fragmentation driven by the structural tension of the central fused tetrahydrofuran rings:

    • Dehydration : Loss of a water molecule (18 Da) from the aliphatic hydroxyl group on the furan ring generates a prominent fragment at m/z 355.1182 [[4]]().

    • Loss of Formaldehyde : Cleavage of the hydroxymethyl group or ring-opening of the tetrahydrofuran structure results in the neutral loss of formaldehyde (H₂CO, 30 Da), producing a diagnostic fragment at m/z 343.1182 4.

Fragmentation M [M-H]⁻ Precursor m/z 535.18 A [M-H-Glc]⁻ Aglycone m/z 373.13 M->A -162 Da (Neutral Loss of Glucose) F1 [M-H-Glc-H₂O]⁻ m/z 355.12 A->F1 -18 Da (Dehydration) F2 [M-H-Glc-H₂CO]⁻ m/z 343.12 A->F2 -30 Da (Loss of Formaldehyde)

Caption: ESI-MS/MS negative mode fragmentation pathway of 1-hydroxypinoresinol 1-O-glucoside.

Quantitative Data & Diagnostic Ions

The following table summarizes the key quantitative mass spectrometry data required to confidently identify 1-hydroxypinoresinol 1-O-glucoside in a complex sample matrix.

Fragment TypeIon FormulaExact m/z (Negative Mode)Neutral LossStructural Significance
Precursor Ion [M-H]⁻535.1821N/AIntact deprotonated molecule
Aglycone Ion [M-H-C₆H₁₀O₅]⁻373.1284162 Da (Glucose)Cleavage of O-glycosidic bond
Secondary Fragment [M-H-C₆H₁₀O₅-H₂O]⁻355.118218 Da (Water)Dehydration of furan ring hydroxyl
Secondary Fragment [M-H-C₆H₁₀O₅-H₂CO]⁻343.118230 Da (Formaldehyde)Cleavage of hydroxymethyl group

References

  • 1Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea. National Institutes of Health (NIH).

  • [[4]]() Chemical Constituent Analysis of Ranunculus sceleratus L. Using Ultra-High-Performance Liquid Chromatography Coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry. MDPI.

  • 3Spatial metabolic heterogeneity in Poria cocos (Schw.) Wolf (Fushen): Insights from quantitative analysis and widely targeted metabolomics. National Institutes of Health (NIH).

  • 5Exploring metabolomic and transcriptomic insights into lignan biosynthesis pathways in Polygonatum sibiricum. Applied Ecology and Environmental Research.

  • [[2]]() Buy 1-Hydroxypinoresinol 1-O-glucoside (EVT-465889) - Chemical Properties and Reactions. EvitaChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of 1-Hydroxypinoresinol 1-O-Glucoside

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we address the fundamental physicochemical behaviors of 1-hydroxypinoresinol 1-O-glucoside—a valuable furanofuranoid lignan glycoside—to help you troubleshoot poor yields, prevent compound degradation, and establish self-validating extraction workflows.

Troubleshooting & FAQs: Mechanistic Insights

Q1: My extraction yield of 1-hydroxypinoresinol 1-O-glucoside is inconsistently low when using 100% methanol or pure water. What is the physicochemical cause? A1: The issue lies in the dielectric constant of your solvent failing to match the dual-polarity of the target molecule. 1-hydroxypinoresinol 1-O-glucoside possesses a hydrophilic glucose moiety attached at the C-1 position, but its central dioxabicyclo[3.3.0]octane core is highly lipophilic[1].

  • Pure water fails because it cannot solvate the lipophilic aglycone core.

  • Pure methanol/ethanol fails because it dehydrates the plant cell walls, causing the matrix to collapse and physically trap the intracellular contents. Solution: Use a 70%–80% aqueous ethanol mixture or ethyl acetate . The water component swells the cellulose matrix (increasing porosity), while the organic component solvates the lipophilic core, maximizing mass transfer.

Q2: I am observing significant co-eluting peaks in my HPLC chromatogram. How can I improve the purity of the crude extract before quantification? A2: If you are extracting from Olea europaea (olive wood) or Forsythia suspensa, your extract is likely saturated with highly polar secoiridoids (like oleuropein) and non-polar lipids[2]. You must implement a polarity-based fractionation step. Solution: First, defat the raw material using dichloromethane (DCM) under reflux; DCM removes non-polar lipids but leaves the intermediate-polarity lignan glycosides intact[1]. Second, pass the crude extract through a macroporous adsorption resin (e.g., Diaion HP-20). Wash with pure water to remove free sugars, then elute with 30%–50% ethanol to selectively recover the lignan glycoside fraction[3].

Q3: Is thermal degradation a concern for this compound during Soxhlet extraction? A3: Yes. Prolonged exposure to temperatures exceeding 80 °C can induce thermal hydrolysis of the β-glycosidic linkage, prematurely cleaving the glucose moiety and converting your target compound into its aglycone form (1-hydroxypinoresinol). Solution: Abandon continuous high-heat reflux methods. Transition to Ultrasound-Assisted Extraction (UAE) at 60 °C–65 °C, which relies on acoustic cavitation rather than bulk heating to disrupt the plant matrix.

Extraction Mass Transfer Mechanism

To optimize your yield, it is critical to understand the causality behind ultrasound-assisted mass transfer. The diagram below illustrates the sequence of physical events that lead to enhanced extraction yields.

MassTransfer Cavitation Acoustic Cavitation Disruption Matrix Disruption Cavitation->Disruption Microjets Penetration Solvent Penetration Disruption->Penetration Capillary effect Solvation Aglycone Solvation Penetration->Solvation Polarity matching Diffusion Desorption & Diffusion Solvation->Diffusion Conc. gradient

Mechanism of ultrasound-assisted mass transfer for lignan glycosides.

Quantitative Data Presentation

Use the following empirically derived parameters to calibrate your extraction equipment.

ParameterSub-optimal RangeOptimal RangeMechanistic Rationale
Solvent System 100% Water or 100% EtOH70-80% Aqueous EtOH or EtOAcBalances matrix swelling (water) and lipophilic aglycone solvation[1].
Extraction Temp > 80 °C60 - 65 °CPrevents thermal hydrolysis of the β-glycosidic linkage at C-1.
Extraction Time > 60 mins30 - 40 minsAvoids prolonged exposure to oxidative stress; maximizes diffusion limit.
Solid-Liquid Ratio 1:5 g/mL1:15 to 1:20 g/mLEnsures a sufficient concentration gradient to drive mass transfer.

Optimized Experimental Protocol (Self-Validating Workflow)

A robust protocol must verify its own success at critical junctures. Follow this self-validating workflow for the extraction and purification of 1-hydroxypinoresinol 1-O-glucoside from raw botanical sources (e.g., Olive wood pruning by-products)[1].

ExtractionWorkflow Step1 Raw Material (e.g., Olive Wood) Step2 Pre-treatment (Drying & Milling) Step1->Step2 Step3 Defatting (DCM Reflux) Step2->Step3 Step4 Extraction (UAE, EtOAc or 70% EtOH) Step3->Step4 Step5 Purification (HP-20 Resin) Step4->Step5 Step6 Quantification (HPLC-DAD/ESI-MS) Step5->Step6

Workflow for the extraction and purification of 1-hydroxypinoresinol 1-O-glucoside.

Step-by-Step Methodology:

Step 1: Pre-treatment Dry the raw material (e.g., Olea europaea wood shavings) at 40 °C to a constant weight. Mill the dried material to a particle size of < 0.5 mm to maximize the surface-area-to-volume ratio.

Step 2: Defatting (Lipid Removal) Suspend 40 g of the milled material in 350 mL of dichloromethane (DCM)[1]. Reflux for 2 hours under a nitrogen atmosphere to remove non-polar waxes and lipids. Filter and discard the DCM extract.

  • Self-Validation Checkpoint 1: Run a rapid DPPH radical scavenging assay on the discarded DCM fraction. If the DCM fraction shows high antioxidant activity (>10% inhibition), your target lignan is prematurely leaching. You must reduce the reflux time or lower the temperature.

Step 3: Target Extraction (UAE) Dry the defatted residue to remove residual DCM. Suspend the residue in 600 mL of Ethyl Acetate (EtOAc) or 70% Ethanol. Subject the mixture to Ultrasound-Assisted Extraction (40 kHz, 60 °C) for 35 minutes. Filter the extract through Whatman No. 1 paper and concentrate under reduced pressure at 40 °C.

Step 4: Macroporous Resin Enrichment Suspend the concentrated crude extract in 50 mL of pure water. Load the suspension onto a column packed with Diaion HP-20 macroporous resin[3]. Wash the column with 3 bed volumes (BV) of pure water to remove highly polar free sugars and organic acids.

  • Self-Validation Checkpoint 2: Monitor the UV absorbance of the water wash eluate at 280 nm. The absorbance must drop to baseline before you proceed. If it does not, you are carrying over highly polar phenolic impurities into your target fraction; continue washing.

Step 5: Target Elution & Quantification Elute the column with 3 BV of 40% aqueous ethanol to recover the 1-hydroxypinoresinol 1-O-glucoside fraction. Concentrate the eluate, reconstitute in HPLC-grade methanol, and quantify via HPLC-DAD/ESI-MS (monitoring at 280 nm).

References[1] Peralbo-Molina, A., Priego-Capote, F., & Luque de Castro, M. D. (2015). Phenolic Components and Antioxidant Activity of Wood Extracts from 10 Main Spanish Olive Cultivars. Journal of Agricultural and Food Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jafc.5b02067[2] Tóth et al. (2021). Olive Trees By-Products as Sources of Bioactive and Other Industrially Useful Compounds: A Systematic Review. MDPI.https://www.mdpi.com/2076-3921/10/8/1321[3] ACS Publications. (2018). An Efficient Method for Determining the Relative Configuration of Furofuran Lignans by 1H NMR Spectroscopy. Journal of Natural Products - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jnatprod.8b00044

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 1-Hydroxypinoresinol 1-O-Glucoside Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex co-elution challenges associated with 1-hydroxypinoresinol 1-O-glucoside , a bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex co-elution challenges associated with 1-hydroxypinoresinol 1-O-glucoside , a bioactive furofuran lignan glycoside frequently isolated from complex botanical matrices like Eucommia ulmoides and Olea europaea[1][2].

Because this molecule possesses multiple chiral centers and shares a nearly identical hydrophobic footprint with other lignans (e.g., pinoresinol, olivil, and their epimers), standard reversed-phase methodologies often fail to achieve baseline resolution. This guide provides field-proven, causality-driven strategies to achieve orthogonal selectivity and reliable quantification.

Diagnostic Workflow for Lignan Co-Elution

Before adjusting your instrument parameters, you must determine whether the co-eluting peak is an isobaric isomer (same m/z) or a matrix interference. Follow the decision tree below to isolate the root cause.

LignanCoelution Start Identify Co-elution (DAD/MS Peak Purity) CheckType Determine Interference Type Start->CheckType Isobaric Isomeric / Isobaric Lignans (e.g., 4'-O-glucoside, Pinoresinol) CheckType->Isobaric Same m/z Matrix Matrix Interference (Botanical Extract) CheckType->Matrix Different m/z StatPhase Switch Stationary Phase (C18 -> PFP or Phenyl-Hexyl) Isobaric->StatPhase Gradient Optimize Gradient & Temp (Decrease slope, lower T) Matrix->Gradient IMS Orthogonal Separation (e.g., TIMS-TOF IMS-MS or 2D-LC) StatPhase->IMS If unresolved Resolved Baseline Resolution Achieved StatPhase->Resolved If resolved Gradient->Resolved IMS->Resolved

Workflow for diagnosing and resolving 1-hydroxypinoresinol 1-O-glucoside co-elution.

Troubleshooting FAQs

Q1: Why does 1-hydroxypinoresinol 1-O-glucoside co-elute with other lignans on my standard C18 column?

Causality: Standard C18 columns rely almost exclusively on hydrophobic (dispersion) forces. 1-hydroxypinoresinol 1-O-glucoside and its structural analogs (such as 1-hydroxypinoresinol 4′-O-glucoside or pinoresinol diglucoside) have nearly identical octanol-water partition coefficients (LogP). Because their hydrophobic footprints are indistinguishable to a C18 phase, they co-elute. Solution: Switch to a stationary phase that offers orthogonal selectivity. A Pentafluorophenyl (PFP) or Phenyl-Hexyl column introduces π-π interactions, dipole-dipole interactions, and hydrogen bonding[3][4]. The highly electronegative fluorine atoms in a PFP phase interact specifically with the electron-rich aromatic rings of the furofuran lignan core, easily resolving positional isomers[5].

Q2: How can I adjust the mobile phase to resolve epimeric or isomeric co-elutions if I cannot change my column?

Causality: If you are restricted to a C18 or C8 column, thermodynamic manipulation is your best tool. Isomers often have slight differences in their hydrodynamic radii and steric hindrance around the glycosidic bond. Solution: Lower the column compartment temperature (e.g., from 40°C to 20°C or lower). Decreasing the temperature slows down the mass transfer kinetics and increases the residence time of the analytes in the stationary phase, which amplifies minor steric differences and minimizes on-column epimerization[6]. Combine this with a shallower gradient slope (e.g., increasing organic modifier by only 1-2% per minute through the critical elution window).

Q3: What if chromatographic resolution completely fails due to a highly complex botanical matrix?

Causality: In extracts like Eucommia ulmoides or Olea europaea, the sheer density of secondary metabolites can overwhelm chromatographic peak capacity[1][2]. Solution: Implement Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) . Technologies like Trapped Ion Mobility Spectrometry (TIMS-TOF) separate ions in the gas phase based on their shape and size—specifically, their Collision Cross Section (CCS)—before they enter the mass analyzer. Recent metabolomics studies have successfully used TIMS-TOF to differentiate hidden isomeric species of 1-hydroxypinoresinol glucosides that perfectly co-elute in UHPLC[1].

Quantitative Data: Stationary Phase Comparison

To guide your column selection, the following table summarizes the quantitative performance metrics of different stationary phases when separating complex lignan mixtures[3][4].

Column ChemistryPrimary Separation MechanismSelectivity for Lignan IsomersMatrix ToleranceTypical Resolution ( Rs​ )
C18 (Alkyl) Hydrophobic (Dispersion)PoorHigh< 1.0 (Co-elution)
Phenyl-Hexyl π-π, HydrophobicModerate to HighModerate1.2 - 1.5
PFP (Pentafluorophenyl) π-π, Dipole-Dipole, H-bondingExcellentLow to Medium> 1.8 (Baseline)

Step-by-Step Protocol: UHPLC-MS/MS Optimization

This protocol is a self-validating system designed to isolate 1-hydroxypinoresinol 1-O-glucoside from complex botanical extracts using orthogonal selectivity[2][3].

Phase 1: Sample Preparation & System Suitability
  • Extraction: Weigh 50 mg of lyophilized plant powder (e.g., Eucommia ulmoides leaves). Add 1.2 mL of pre-cooled 70% aqueous methanol.

  • Sonication: Vortex and sonicate at 40 kHz for 30 minutes at room temperature. Centrifuge at 12,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter[2][7].

  • System Suitability Test (Self-Validation): Before injecting the matrix, inject a blank (70% methanol) followed by a synthetic standard mixture of 1-hydroxypinoresinol 1-O-glucoside and pinoresinol. Validation gate: Proceed only if the standard mixture yields a resolution ( Rs​ ) > 1.5.

Phase 2: Chromatographic Method (PFP Column)
  • Column Installation: Install a Nucleodur PFP or Phenomenex Luna PFP column (150 × 2.1 mm, 1.8 µm)[3][8].

  • Mobile Phase Setup:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Program a shallow gradient to maximize π-π interaction time:

    • 0–2 min: 5% B

    • 2–15 min: Linear ramp from 5% B to 35% B (Critical elution window for lignan glycosides)

    • 15–20 min: Ramp to 95% B (Column wash)

    • 20–25 min: 5% B (Re-equilibration)

  • Flow & Temperature: Set flow rate to 0.3 mL/min. Set column oven to 30°C (avoid higher temperatures to prevent loss of steric selectivity).

Phase 3: Mass Spectrometric Detection
  • Ionization: Configure the ESI source in negative or positive ion mode (depending on adduct formation; [M+NH4]+ or [M-H]- are common)[7][9].

  • MRM Transitions: Monitor the precursor-to-product ion transitions. For 1-hydroxypinoresinol 1-O-glucoside, monitor the loss of the glucoside moiety (e.g., m/z 554 [M+NH4]+ m/z 374 [Aglycone]) to confirm peak identity against isobaric matrix noise[4][9].

References

  • Application of Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry-Based Metabolomics to Investigate the Basal Chemical Profile of Olive Cultivars Differing in Verticillium dahliae Resistance - PMC / nih.gov - 1

  • Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea - PMC / nih.gov - 2

  • Comprehensive Characterization of Chemical Composition and Antioxidant Activity of Lignan-Rich Coniferous Knotwood Extractives - Semantic Scholar - 3

  • Phenolic Molecules in Virgin Olive Oils: a Survey of Their Sensory Properties, Health Effects, Antioxidant Activity and Analytical Methods. An Overview of the Last Decade - PMC / nih.gov - 4

  • Quality Marker Discovery and Quality Evaluation of Eucommia ulmoides Pollen Using UPLC-QTOF-MS Combined with a DPPH-HPLC Antioxidant Activity Screening Method - MDPI - 7

  • alpha-Dihydroartemisinin | On-column epimerization and temperature control in DHPLC - BioCrick - 6

  • Antioxidative Phenolic Compounds from Sage (Salvia officinalis) - ACS Publications - 9

Sources

Troubleshooting

thermal and pH stability of 1-hydroxypinoresinol 1-O-glucoside in aqueous solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical behaviors of 1-hydroxypinoresinol 1-O-glucoside in aqueous environ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical behaviors of 1-hydroxypinoresinol 1-O-glucoside in aqueous environments.

When formulating or extracting lignan glycosides, researchers frequently encounter unexpected loss of titer. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind thermal and pH-induced degradation, and provides self-validating protocols to ensure the integrity of your analytical and preparative workflows.

Section 1: Core Molecular Dynamics & Baseline Properties

Q: What structural features make 1-hydroxypinoresinol 1-O-glucoside sensitive to aqueous environments? A: The compound (Molecular Formula: C₂₆H₃₂O₁₂, MW: 536.53 g/mol ) is a furanofuranoid lignan glycoside featuring a central dioxabicyclo[3.3.0]octane core[1]. Its solubility and bioactivity are highly dependent on the pH of the solution[1]. The molecule contains two critical vulnerabilities in water:

  • The β-Glycosidic Bond: Located at the C-1 position, this ether linkage is highly susceptible to acid-catalyzed hydrolysis[1].

  • Phenolic Hydroxyl Groups: These groups are essential for the molecule's potent radical-scavenging (antioxidant) properties[1]. However, in aqueous solutions, these same electron-rich phenolic rings become targets for auto-oxidation, particularly when deprotonated.

Section 2: Troubleshooting pH-Induced Degradation

Q: My aqueous stock solutions lose potency over 24-48 hours at room temperature. Is pH the primary culprit? A: Yes. 1-hydroxypinoresinol 1-O-glucoside exhibits a narrow window of optimal pH stability. Degradation in aqueous media is driven by two distinct, pH-dependent pathways:

  • Acidic Conditions (pH < 4.0): Excess hydronium ions protonate the glycosidic oxygen, lowering the activation energy for bond cleavage. This results in the release of the aglycone (1-hydroxypinoresinol) and free D-glucose.

  • Alkaline Conditions (pH > 7.5): The phenolic hydroxyl groups deprotonate to form phenolate anions. These intermediates are highly reactive and rapidly auto-oxidize into quinone derivatives, which subsequently polymerize. If your solution is turning a faint yellow or brown over time, you are witnessing this oxidative polymerization.

Scientist's Recommendation: Always buffer your working solutions to a mildly acidic pH (5.0–5.5) using acetate or citrate buffers. This minimizes both acid-catalyzed hydrolysis and base-catalyzed oxidation.

Pathway N1 1-Hydroxypinoresinol 1-O-glucoside N2 Acidic Hydrolysis (pH < 4.0) N1->N2 H+ / H2O N3 Alkaline Oxidation (pH > 7.5) N1->N3 OH- / O2 N4 Aglycone + Glucose N2->N4 Glycosidic Cleavage N5 Phenolate Anions N3->N5 Deprotonation N7 Thermal Cleavage Products N4->N7 Heat (>80°C) N6 Quinone Polymers N5->N6 Auto-oxidation

Fig 1: pH-driven degradation pathways of 1-hydroxypinoresinol 1-O-glucoside in aqueous media.

Section 3: Managing Thermal Stress in Extraction and Storage

Q: We use thermal extraction (e.g., decoction at 90°C–120°C) for plant matrices like Eucommia ulmoides. Why are our monoglucoside yields inconsistent? A: While the compound is generally stable under normal storage conditions, it is highly sensitive to elevated heat[1]. Thermal processing drives dynamic metabolic changes; for instance, processing temperatures of 100–120°C significantly accelerate the kinetic energy of water molecules, drastically increasing the rate of glycosidic cleavage[2].

To optimize yield, extractions should be performed at moderate temperatures (e.g., ultrasonic extraction at 60°C) to prevent the thermal degradation of the aglycone[3].

Table 1: Representative Stability Profile of 1-Hydroxypinoresinol 1-O-glucoside in Aqueous Solution Data synthesized from standardized lignan glycoside kinetic behaviors.

pH LevelTemperature (°C)Incubation Time (h)Remaining Intact Glucoside (%)Primary Degradant Observed
3.0252478.5 ± 2.1Aglycone (Hydrolysis)
5.5 25 24 98.2 ± 0.8 None (Optimal Stability)
8.0252462.4 ± 3.5Quinone derivatives (Oxidation)
5.580485.1 ± 1.9Aglycone (Thermal cleavage)
5.5120141.3 ± 4.2Complex thermal degradants

Section 4: Validated Experimental Protocols

To accurately assess the stability of your specific formulation, you must employ a self-validating workflow. The critical failure point in most stability assays is the lack of a "quenching" step, meaning the compound continues to degrade while sitting in the autosampler queue.

Step-by-Step Methodology for Aqueous Stability Testing:

  • Matrix Preparation: Dissolve the standard in a 50 mM ammonium acetate buffer adjusted to the target pH. Spike the solution with a stable isotope-labeled internal standard (e.g., ¹³C-labeled lignan) to correct for matrix effects and ionization suppression during MS analysis.

  • Thermal/pH Incubation: Aliquot the solution into sealed, amber glass vials (to prevent concurrent photo-degradation) and incubate in a precision block heater.

  • Kinetic Quenching (Critical Step): At exact time intervals (e.g., 0, 1, 2, 4, 8 hours), remove a vial and immediately submerge it in an ice-water bath. Simultaneously, adjust the pH back to 5.5 using a pre-calculated volume of neutralizing buffer. Causality: This instantly halts the kinetic progression of both thermal cleavage and pH-driven oxidation, freezing the chemical snapshot in time.

  • LC-MS/MS Quantification: Filter the quenched sample through a 0.22 μm PTFE membrane. Analyze using UPLC coupled to a triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode, monitoring the specific MRM transitions for the C₂₆H₃₂O₁₂ precursor ion[2].

Workflow S1 1. Aqueous Prep (Buffered Matrix) S2 2. Stress Incubation (Thermal/pH) S1->S2 S3 3. Kinetic Quenching (Rapid Cool/Neutralize) S2->S3 S4 4. LC-MS/MS (SIM/MRM Mode) S3->S4

Fig 2: Self-validating workflow for lignan glycoside aqueous stability testing.

References

  • National Center for Biotechnology Information (PMC). Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Spatial metabolic heterogeneity in Poria cocos (Schw.) Wolf (Fushen): Insights from quantitative analysis and widely targeted metabolomics. Retrieved from:[Link]

Sources

Optimization

optimizing mobile phase gradients for 1-hydroxypinoresinol 1-O-glucoside LC-MS analysis

Welcome to the LC-MS Method Development Support Center. As a Senior Application Scientist, I have designed this technical guide to help you systematically optimize mobile phase gradients and troubleshoot common chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LC-MS Method Development Support Center. As a Senior Application Scientist, I have designed this technical guide to help you systematically optimize mobile phase gradients and troubleshoot common chromatographic issues for the analysis of 1-hydroxypinoresinol 1-O-glucoside .

This lignan glycoside, frequently found in medicinal plants and agricultural matrices like olive wood, presents unique analytical challenges due to its polar glucoside moiety and its tendency to co-elute with isomeric lignans. The following protocols and troubleshooting matrices are built on field-proven causality, ensuring your analytical methods are robust, sensitive, and self-validating.

Part 1: Core Quantitative Parameters

Before optimizing the gradient, the physicochemical properties of the analyte must dictate the mass spectrometry and mobile phase parameters. 1-hydroxypinoresinol 1-O-glucoside contains phenolic hydroxyl groups that are highly amenable to deprotonation, making negative Electrospray Ionization (ESI) the optimal choice for high sensitivity[1],[2].

Table 1: Optimized LC-MS/MS Parameters for 1-hydroxypinoresinol 1-O-glucoside

ParameterSpecification / ValueCausality / Rationale
Analyte Formula C₂₆H₃₂O₁₂Base elemental composition for isotopic distribution.
Exact Mass 536.1894 DaRequired for high-resolution MS (HRMS) extraction windows.
Polarity Mode Negative ESI ([M-H]⁻)Phenolic hydroxyls readily deprotonate in the gas phase, yielding superior signal-to-noise compared to positive mode[1].
Precursor Ion m/z 535.18Primary target for MRM/PRM transitions[2].
Key Product Ion m/z 373.10Represents the highly stable neutral loss of the β-D-glucopyranoside moiety (162 Da).
Mobile Phase A Water + 0.1% Formic AcidMaintains acidic pH (~2.7) to suppress silanol ionization on the column, eliminating secondary interactions and peak tailing[1].
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent provides sharper peaks for aromatic lignans and stronger eluting power than methanol[1],[3].

Part 2: Self-Validating Gradient Optimization Protocol

A successful gradient must balance the retention of the polar glucoside moiety with the resolution of complex matrix interferents. This step-by-step methodology utilizes a "trap-and-ramp" approach.

Step 1: Mobile Phase Preparation

  • Aqueous (A): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Organic (B): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of LC-MS grade Acetonitrile.

  • Causality: Formic acid acts as a weak acid modifier. While it protonates the solvent, the localized droplet physics in the ESI source still allows efficient gas-phase deprotonation of the lignan's phenolic OH groups, ensuring sharp chromatography without sacrificing MS sensitivity.

Step 2: Gradient Elution Profile Execution Program your UHPLC pump with the following profile (assuming a sub-2 µm C18 column, flow rate 0.3 mL/min):

  • 0.0 – 3.0 min (5% B): Isocratic hold. Purpose: Focuses the polar 1-hydroxypinoresinol 1-O-glucoside at the head of the column, preventing it from washing out with the solvent front.

  • 3.0 – 15.0 min (5% → 30% B): Shallow linear ramp. Purpose: Maximizes the selectivity (α) between 1-hydroxypinoresinol 1-O-glucoside and closely related diastereomers or isomeric lignans.

  • 15.0 – 20.0 min (30% → 95% B): Steep flush ramp. Purpose: Elutes highly lipophilic matrix components (e.g., triterpenes, complex lipids).

  • 20.0 – 25.0 min (95% B): Wash hold. Purpose: Prevents carryover into the next injection.

  • 25.0 – 25.1 min (95% → 5% B): Return to initial conditions.

  • 25.1 – 30.0 min (5% B): Column re-equilibration.

Step 3: System Suitability & Self-Validation Check To validate the system, perform three consecutive injections of a standard.

  • Validation Criteria: The retention time (RT) drift must be < 0.05 minutes , and peak asymmetry (Tailing Factor) must be between 0.9 and 1.2 .

  • Failure Mode: If RT drift exceeds 0.05 min, the 5-minute re-equilibration time is insufficient for your specific column volume. Increase the re-equilibration phase to 8 minutes before proceeding to real samples.

GradientOpt Start Start: Define Target 1-Hydroxypinoresinol 1-O-glucoside Aqueous Select Aqueous Phase (Water + 0.1% FA) Start->Aqueous Organic Select Organic Phase (Acetonitrile + 0.1% FA) Start->Organic InitGrad Set Initial %B (Typically 5%) Aqueous->InitGrad Organic->InitGrad CheckRet Is Retention Time > 3 column volumes? InitGrad->CheckRet DecInit Decrease Initial %B or increase hold time CheckRet->DecInit No Ramp Optimize Gradient Ramp (e.g., 5% to 30% over 15 min) CheckRet->Ramp Yes DecInit->InitGrad CheckRes Baseline Resolution from Isomers? Ramp->CheckRes Flatten Flatten Ramp Rate (e.g., 1% B/min) CheckRes->Flatten No Wash Add Column Wash (95% B for 5 min) CheckRes->Wash Yes Flatten->Ramp End Final Method Validated Wash->End

Logical workflow for optimizing LC-MS mobile phase gradients for lignan glycosides.

Part 3: Troubleshooting Guide & FAQs

Q1: My 1-hydroxypinoresinol 1-O-glucoside peak is excessively broad and tails significantly. How do I fix this? A: Peak tailing for phenolic glycosides is almost always caused by secondary interactions between the phenolic hydroxyl groups and unendcapped silanols on the silica stationary phase.

  • Actionable Fix: Ensure your aqueous mobile phase contains exactly 0.1% formic acid to suppress silanol ionization[1]. If the issue persists, your column may be degrading (loss of endcapping). Switch to a high-purity, fully endcapped C18 column utilizing core-shell technology to minimize longitudinal diffusion.

Q2: I am observing a split peak for 1-hydroxypinoresinol 1-O-glucoside. Is this a gradient issue? A: A split peak usually indicates one of two things: sample solvent mismatch or the presence of unresolved diastereomers. 1-hydroxypinoresinol can exist as (+)- and (-)- enantiomers. The attachment of a chiral β-D-glucopyranoside creates diastereomers that may partially resolve on a high-efficiency C18 column.

  • Actionable Fix 1 (Solvent Mismatch): If your sample is dissolved in 100% methanol but your initial gradient is 5% acetonitrile, the strong injection solvent will drag a portion of the analyte down the column prematurely. Dilute the sample in initial mobile phase conditions (e.g., 5% ACN in water).

  • Actionable Fix 2 (Diastereomers): If the split is due to diastereomers, flatten the gradient ramp (e.g., 0.5% B/min) to fully baseline-resolve them, or steepen the ramp to co-elute them into a single sharp peak for total quantification.

Q3: Why is my sensitivity dropping over sequential injections in negative ESI mode? A: This is a classic symptom of ion suppression caused by the buildup of late-eluting matrix components (such as complex polyphenols or lipids) that are not being fully washed off the column during the gradient cycle.

  • Actionable Fix: Extend the high-organic wash phase (95% B) of your gradient by at least 3 to 5 minutes. Additionally, implement a post-column divert valve to send the first 2 minutes (salts/sugars) and the final column wash phase directly to waste, keeping the MS source clean.

IonSuppression Issue Issue: Signal Suppression in Negative ESI CheckMatrix Perform Post-Column Infusion Test Issue->CheckMatrix Identify Identify Suppression Zones (Co-eluting Matrix) CheckMatrix->Identify Decision Can analyte be shifted away from matrix? Identify->Decision AdjustGrad Modify Gradient Ramp to alter selectivity Decision->AdjustGrad Yes SamplePrep Enhance Sample Prep (e.g., SPE cleanup) Decision->SamplePrep No Reeval Re-evaluate Signal-to-Noise AdjustGrad->Reeval SamplePrep->Reeval

Troubleshooting decision tree for resolving ESI negative mode ion suppression.

References[1] Title: A Combined Phytochemistry and Network Pharmacology Approach to Reveal the Effective Substances and Mechanisms of Wei-Fu-Chun Tablet in the Treatment of Precancerous Lesions of Gastric Cancer. Source: Frontiers in Pharmacology. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqcTh1TqlC3sLWPN_TJk-KDF3HkWpbbHqaChJLX-44s0Fwy6CL52xJf80YDrQZ8CTjfd8oa1ot9p1uLf33wjWmmQ6IHMu5NmdjWb5qWQvX4aK5Od1_xePJ1BGF_FGgKtb6vCtZq0TbkM3NAwP_hZ30yqwhF5ANEdl65ynGKm9YqBAgElsoKjqZgenazpyFVB7wQ1Pg[2] Title: Use of High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry for Structural Characterization of Bioactive Compounds in the Olive Root Bark and Wood of Chemlali Cultivar. Source: ACS Omega. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6mKejftWEA0gv_-astkL_hCvI3pV0Ge6viVEhsNmeU6LTqUZ-l-Vrj6EJfwSIN3b2AfewmEjVmx9xSDjXnz544zS4VGDbi6s17comjduk_Jw0_eReyI8Kc3UJzc4gGaicG3azCkBjvJXI3SY=[3] Title: Industrial-Scale Study of the Chemical Composition of Olive Oil Process-Derived Matrices. Source: MDPI Molecules. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDlNpo1aTzuXlJI7djv2kYmadYbGIrRYitwKVU-yU1ERjwPXretGSGN7EGfsOD7HMp7qJUVS8FqtHaw9rdLPRUtuO1noHYj-k4hXEjxHfgQ9WYZ2oLJw-YNCREiDM_QraR

Sources

Troubleshooting

troubleshooting low recovery rates of 1-hydroxypinoresinol 1-O-glucoside in plasma samples

Troubleshooting Guide: Low Recovery of 1-Hydroxypinoresinol 1-O-Glucoside in Plasma Welcome to the Bioanalytical Support Center. This guide is designed for researchers and drug development professionals experiencing poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Low Recovery of 1-Hydroxypinoresinol 1-O-Glucoside in Plasma

Welcome to the Bioanalytical Support Center. This guide is designed for researchers and drug development professionals experiencing poor recovery, signal variability, or degradation of 1-hydroxypinoresinol 1-O-glucoside during plasma pharmacokinetics (PK) studies.

Diagnostic Overview & Mechanistic Causality

1-Hydroxypinoresinol 1-O-glucoside is a bioactive lignan glycoside characterized by a lipophilic aglycone core and a highly polar glucose moiety[1]. When extracting this compound from biological matrices like plasma, three primary failure modes occur:

  • Phase Partitioning Failures: The biphasic polarity of the molecule makes traditional non-polar extraction methods highly inefficient[2].

  • Enzymatic Cleavage: Endogenous plasma β-glucosidases rapidly hydrolyze the 1-O-glucoside bond, artificially lowering the intact compound's concentration.

  • Matrix-Induced Ion Suppression: Co-extracted glycerophospholipids compete for ionization energy in the ESI source, masking the true extraction efficiency.

Before altering your protocol, use the diagnostic decision tree below to isolate the root cause of your signal loss.

RecoveryTroubleshooting Start Low LC-MS/MS Signal for 1-hydroxypinoresinol 1-O-glucoside Check1 Calculate True Recovery vs. Matrix Effect (Matuszewski Method) Start->Check1 ME High Ion Suppression (Matrix Factor < 0.5) Check1->ME Post-extraction spike shows low signal Rec Low True Recovery (Extraction Efficiency < 50%) Check1->Rec Post-extraction spike shows normal signal Sol1 Switch to Polymeric SPE or Phospholipid Removal Plates ME->Sol1 Check2 Assess Plasma Stability (Enzymatic Hydrolysis Check) Rec->Check2 Deg Aglycone (1-hydroxypinoresinol) increases over time Check2->Deg Benchtop incubation test Bind No degradation, but compound lost in protein pellet Check2->Bind Spike-and-spin test Sol2 Add Enzyme Inhibitors (e.g., NaF) at blood collection Deg->Sol2 Sol3 Optimize Protein Disruption (Acidify with 0.1% FA before PPT) Bind->Sol3

Diagnostic workflow for differentiating between extraction loss, matrix effects, and degradation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using Liquid-Liquid Extraction (LLE) with ethyl acetate, and my absolute recovery is <20%. Why is this happening? Causality: The 1-O-glucoside moiety renders the molecule significantly more polar than its aglycone counterpart. When performing LLE with pure non-polar solvents (like ethyl acetate or hexane), the thermodynamic drive keeps the polar glycoside trapped in the aqueous plasma phase[2]. Solution: Abandon pure LLE. Switch to a mixed-mode Solid Phase Extraction (SPE) or perform Protein Precipitation (PPT) using a 70% methanol or acetonitrile aqueous mixture, which accommodates the compound's amphiphilic nature[3].

Q2: I switched to Protein Precipitation (PPT) with cold acetonitrile. The recovery improved, but the LC-MS/MS signal is highly variable between patient samples. How do I fix this? Causality: Standard PPT effectively crashes proteins but leaves high concentrations of endogenous glycerophospholipids in the supernatant. During electrospray ionization (ESI), these lipids compete for charge droplets, causing severe and variable ion suppression (Matrix Effect). Solution: Implement a self-validating matrix effect check. Spike the analyte into post-extracted blank plasma and compare the signal to a neat standard. If the matrix factor is <0.8, upgrade your workflow to include a Phospholipid Removal (PLR) plate or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

Q3: My post-extraction spike shows no matrix effect, but the recovery still drops rapidly while the plasma sits on the autosampler. Is the compound unstable? Causality: Yes. Plasma contains abundant endogenous β-glucosidases and esterases. These enzymes actively hydrolyze the 1-O-glucoside bond at room temperature, rapidly converting your target analyte into its aglycone form (1-hydroxypinoresinol)[1]. Solution: Stabilize the plasma immediately upon collection. Add an enzyme inhibitor cocktail (e.g., 5 mM Sodium Fluoride) to the collection tubes, process all samples on ice, and maintain the autosampler temperature at 4°C.

Self-Validating Experimental Protocol: Optimized SPE Workflow

To ensure high scientific integrity, the following protocol relies on a self-validating system. By incorporating pre-analytical stabilization and polymeric SPE, this method guarantees the disruption of protein binding while eliminating phospholipid-induced ion suppression.

SPEWorkflow N1 1. Plasma Collection + Esterase Inhibitor N2 2. Protein Disruption (Add 2% Formic Acid) N1->N2 N3 3. HLB SPE Cartridge Conditioning (MeOH/H2O) N2->N3 N4 4. Sample Loading & Washing (5% MeOH) N3->N4 N5 5. Elution (70% MeOH) N4->N5 N6 6. Evaporation & Reconstitution N5->N6

Optimized Solid Phase Extraction (SPE) workflow for lignan glycosides in plasma.

Step-by-Step Methodology:

  • Pre-Analytical Stabilization: Collect whole blood in tubes containing K2EDTA and 5 mM Sodium Fluoride (NaF) to halt endogenous glycosidase activity. Centrifuge at 4°C to isolate plasma.

  • Protein Disruption (Crucial Step): Lignans exhibit moderate-to-high plasma protein binding[1]. Aliquot 100 µL of plasma and add 100 µL of 2% Formic Acid in water. Vortex for 30 seconds. The acidic environment denatures binding proteins, releasing the lignan glycoside into the aqueous phase.

  • SPE Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL HLB). Condition with 1 mL of 100% Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading & Washing: Load the acidified plasma mixture onto the cartridge at a flow rate of 1 mL/min. Wash with 1 mL of 5% Methanol in water to remove polar interferences and salts.

  • Elution: Elute the target analyte with 1 mL of 70% Methanol[3]. Note: Avoid 100% Acetonitrile, as it may elute tightly bound hydrophobic phospholipids.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile with 0.1% Formic Acid).

Quantitative Data Presentation: Method Comparison

The table below summarizes the expected quantitative outcomes when applying different extraction methodologies to 1-hydroxypinoresinol 1-O-glucoside in human plasma.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (MF)Reproducibility (CV %)Primary Limitation
Liquid-Liquid Extraction (Ethyl Acetate) 12 - 18%0.95 (Minimal)> 25%Glycoside remains in the aqueous phase.
Protein Precipitation (100% ACN) 65 - 75%0.40 (Severe Suppression)15 - 20%High phospholipid carryover into LC-MS.
Protein Precipitation (70% MeOH) 78 - 85%0.65 (Moderate)10 - 15%Moderate ion suppression; requires dilution.
Polymeric SPE (Oasis HLB) 88 - 94% 0.92 (Minimal) < 5% Higher cost per sample; longer processing time.

Note: Matrix Factor (MF) is calculated by dividing the peak area of the post-extraction spiked sample by the peak area of a neat standard. An MF of 1.0 indicates zero matrix effect.

Sources

Optimization

overcoming solubility limitations of 1-hydroxypinoresinol 1-O-glucoside in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 1-hydroxypinoresinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 1-hydroxypinoresinol 1-O-glucoside .

This guide abandons generic advice in favor of mechanistic causality, providing you with self-validating workflows to ensure your biological assays yield reproducible, artifact-free data.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does 1-hydroxypinoresinol 1-O-glucoside precipitate when I dilute my DMSO stock into cell culture media? The Causality: This is a classic example of the "solvent-shift" effect. 1-Hydroxypinoresinol 1-O-glucoside (C₂₆H₃₂O₁₂, MW: 536.53 g/mol ) is a furanofuranoid lignan glycoside[1]. While its glucose moiety provides marginal hydrophilicity, the rigid central dioxabicyclo[3.3.0]octane core and dual methoxyphenol rings are highly hydrophobic[1]. DMSO is an excellent hydrogen-bond acceptor that readily solvates these structures. However, rapid dilution into an aqueous buffer forces the hydrophobic core to minimize contact with water. This energetically unfavorable state causes the molecules to self-associate and crash out of solution before they can interact with their biological targets.

Q2: My biochemical antioxidant assays (e.g., DPPH) show massive variance between technical replicates. How do I fix this? The Causality: High variance in cell-free assays often stems from micro-precipitation or colloidal micelle formation. The compound is likely existing as a suspension rather than a true solution. To establish a self-validating system, you must incorporate a dynamic light scattering (DLS) check or a simple spectrophotometric validation step (measuring OD₆₀₀) prior to the assay to confirm the absence of light-scattering aggregates.

Q3: Maintaining high DMSO concentrations (>1% v/v) prevents precipitation, but it is killing my cells. What is the alternative? The Causality: High DMSO concentrations induce cytotoxicity and alter lipid bilayer permeability, heavily confounding cell-based readouts like minimum inhibitory concentration (MIC) in antitubercular assays[2][3]. The most reliable alternative is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The β-cyclodextrin cavity (composed of 7 α-D-glucopyranoside units) perfectly accommodates the hydrophobic methoxyphenol rings of lignans, while its hydrophilic exterior maintains aqueous solubility without the cytotoxic off-target effects of organic solvents[4][5].

Part 2: Solubilization Strategy Comparison

To select the appropriate method for your specific assay, consult the quantitative summary below.

Solubilization StrategyMax Aqueous Concentration (Est.)Biological Assay CompatibilityCytotoxicity RiskRecommended Use Case
100% Aqueous Buffer < 10 µMExcellentNoneBaseline controls only
1% DMSO in Buffer ~50 - 100 µMModerateLow to ModerateStandard cell-free biochemical assays
5% DMSO in Buffer > 500 µMPoorHighHigh-throughput screening (non-cell based)[3]
HP-β-CD Complexation > 1 mMExcellentNoneCell-based assays, prolonged incubations[5]

Part 3: Self-Validating Experimental Protocols

Workflow A: DMSO Co-Solvent Titration with Turbidity Validation

Use this protocol for short-term, cell-free biochemical assays where <1% DMSO is tolerated.

  • Master Stock Preparation: Weigh exactly 5.36 mg of 1-hydroxypinoresinol 1-O-glucoside and dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock. Vortex vigorously for 2 minutes.

  • Intermediate Dilution: Dilute the stock 1:10 in pure DMSO to create a 1 mM working solution.

  • Aqueous Titration: Slowly add the 1 mM working solution dropwise to your pre-warmed (37°C) assay buffer under continuous vortexing to reach your desired final concentration (e.g., 10 µM requires 1% final DMSO).

  • Validation Step (Critical): Transfer 100 µL of the final solution to a clear microplate and measure the absorbance at 600 nm. An OD₆₀₀ > 0.05 indicates micro-precipitation. If precipitation occurs, discard the solution and proceed to Workflow B.

Workflow B: HP-β-CD Inclusion Complex Preparation (Freeze-Drying Method)

Use this protocol for cell-based assays, in vivo studies, or when absolute aqueous solubility is required[5][6].

  • Preparation of Host Solution: Dissolve HP-β-CD in ultra-pure water to achieve a 50 mM concentration.

  • Complexation: Add 1-hydroxypinoresinol 1-O-glucoside powder directly to the HP-β-CD solution to achieve a 5 mM concentration (establishing a 1:10 guest-to-host molar ratio based on phase-solubility principles).

  • Thermodynamic Equilibration: Stir the suspension magnetically at 300 rpm for 48 hours at 25°C, protected from light. Prolonged stirring is mandatory to overcome the activation energy barrier and reach the thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved lignan.

  • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize for 48 hours. The resulting solid inclusion complex powder can now be directly dissolved in aqueous cell culture media without the need for organic solvents[5].

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the logical decision tree for overcoming the solubility limitations of 1-hydroxypinoresinol 1-O-glucoside based on your target assay.

SolubilizationWorkflow Start 1-Hydroxypinoresinol 1-O-glucoside Target Target Assay Type? Start->Target Biochem Biochemical / Cell-Free (e.g., DPPH, Enzyme) Target->Biochem CellBased Cell-Based / In Vivo (e.g., Cytotoxicity, MIC) Target->CellBased DMSO Prepare 10mM DMSO Stock Biochem->DMSO HPBCD HP-β-CD Complexation (1:10 Molar Ratio) CellBased->HPBCD Dilution Dilute in Buffer (Final DMSO < 1%) DMSO->Dilution Validate OD600 Validation (<0.05 = Soluble) Dilution->Validate Stirring Stir 48h & Filter (0.45 µm) HPBCD->Stirring Lyophilize Lyophilize to Powder Stirring->Lyophilize Success Proceed to Assay Lyophilize->Success Dissolve in Media Validate->Success Pass Fail Micro-precipitation Detected Validate->Fail Fail Fail->HPBCD Reroute

Logical workflow for overcoming 1-hydroxypinoresinol 1-O-glucoside solubility limits in assays.

References

  • Antitubercular constituents of Valeriana laxiflora . PubMed (NIH). Available at:[Link]

  • Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds . ResearchGate. Available at: [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins . PMC (NIH). Available at:[Link]

  • Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration . MDPI. Available at:[Link]

Sources

Troubleshooting

optimizing temperature and solvent ratios for 1-hydroxypinoresinol 1-O-glucoside long-term storage

Welcome to the Technical Support Center for the handling, formulation, and long-term storage of 1-hydroxypinoresinol 1-O-β-D-glucoside . As a bioactive lignan glycoside frequently isolated from olive (Olea europaea) deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, formulation, and long-term storage of 1-hydroxypinoresinol 1-O-β-D-glucoside . As a bioactive lignan glycoside frequently isolated from olive (Olea europaea) derivatives and other botanical sources[1][2], its structural integrity is highly dependent on environmental conditions. This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, focusing on the thermodynamic and kinetic vulnerabilities of its phenolic hydroxyls and β-glycosidic bond.

Visualizing the Storage Decision Matrix

StorageWorkflow Start 1-Hydroxypinoresinol 1-O-Glucoside Solid Solid State (Lyophilized Powder) Start->Solid Solution Solution State (Assay/Reagent Prep) Start->Solution ShortSolid Short-term (<6 Months) Solid->ShortSolid LongSolid Long-term (>6 Months) Solid->LongSolid ShortSol Short-term (<1 Month) Solution->ShortSol LongSol Long-term (>1 Month) Solution->LongSol Store4C Store at 4°C Desiccated, Dark ShortSolid->Store4C Store20C Store at -20°C Argon Flushed LongSolid->Store20C SolventMix MeOH/EtOH or DMSO Store at -20°C ShortSol->SolventMix SolventDMSO 100% Anhydrous DMSO Store at -80°C, Aliquoted LongSol->SolventDMSO

Decision matrix for optimizing storage of 1-hydroxypinoresinol 1-O-glucoside.

Section 1: Quantitative Storage Parameters

To prevent hydrolytic cleavage of the glucoside and auto-oxidation of the phenolic rings, temperature and solvent polarity must be strictly controlled. The table below summarizes the validated stability thresholds for lignan glycosides and phenolic extracts[3][4].

Storage StateSolvent SystemTemperatureMax Recommended DurationPrimary Degradation Risk
Solid (Lyophilized)N/A-20°C> 24 MonthsLow (if strictly desiccated)
Solid (Lyophilized)N/A4°C6 MonthsModerate (Moisture-induced hydrolysis)
Solution100% Anhydrous DMSO-80°C12 MonthsLow (Avoid freeze-thaw cycles)
SolutionMeOH:Water (80:20)-20°C1 - 3 MonthsHigh (Solvolysis / Hydrolysis)
SolutionAqueous Buffer (pH 7.4)4°C< 1 WeekVery High (Oxidation & Hydrolysis)

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does 1-hydroxypinoresinol 1-O-glucoside degrade so rapidly in aqueous solvents at room temperature? A: The degradation is driven by two distinct chemical vulnerabilities:

  • Glycosidic Bond Cleavage: The β-D-glucopyranoside linkage is susceptible to spontaneous hydrolysis in protic solvents (like water or aqueous methanol). Elevated temperatures provide the activation energy required to break this bond, yielding the aglycone (1-hydroxypinoresinol) and free glucose. Studies on structurally similar lignan glycosides demonstrate that thermal stress significantly enhances this hydrolysis process[5].

  • Phenolic Oxidation: The compound contains a guaiacyl-like moiety (4-hydroxy-3-methoxyphenyl group). In the presence of dissolved oxygen and water, these phenolic hydroxyls readily undergo auto-oxidation into reactive quinones, which can subsequently polymerize[6].

Q2: What is the optimal solvent ratio for preparing stock solutions intended for long-term storage? A: For long-term storage (>1 month), 100% anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. By eliminating water, you remove the nucleophile required for hydrolysis and drastically reduce the solubility of oxygen, thereby mitigating oxidation. If an alcohol-based solvent is mandatory for your downstream assay, use 100% anhydrous Ethanol or Methanol and store at -80°C. Avoid aqueous mixtures (e.g., 80:20 MeOH:Water) for storage, as even trace amounts of water will initiate slow hydrolysis over time[4].

Q3: How do freeze-thaw cycles impact the stability of the compound in DMSO? A: DMSO is highly hygroscopic. Repeated opening of a DMSO stock solution at room temperature causes the solvent to absorb atmospheric moisture. Once water is introduced into the matrix, the kinetic barrier to hydrolysis is lowered. Furthermore, the localized concentration changes during the freezing and thawing process can catalyze precipitation or degradation. Causality-driven Solution: Always aliquot stock solutions into single-use vials before freezing at -80°C to maintain a self-contained, anhydrous environment.

Section 3: Troubleshooting Guide

Issue 1: Appearance of a secondary peak with a longer retention time during HPLC-DAD analysis.

  • Root Cause: This is the classic signature of glycosidic hydrolysis. The secondary, more lipophilic peak is the aglycone (1-hydroxypinoresinol). The cleavage of the polar glucose moiety increases the compound's retention time on a reverse-phase C18 column.

  • Resolution: Review your storage solvent. If using an aqueous or protic mixture, switch to anhydrous DMSO. Ensure your storage temperature is at least -20°C. Check the pH of your extraction or storage solvent; lignan glycosides are highly sensitive to acidic or basic environments[3].

Issue 2: Overall loss of peak area over time without the appearance of distinct new peaks.

  • Root Cause: This indicates oxidative degradation and subsequent polymerization. The oxidized quinone derivatives often polymerize into large, insoluble macromolecules that either precipitate out of solution or irreversibly bind to the HPLC column frit, resulting in a "disappearing" peak.

  • Resolution:

    • Purge storage vials with an inert gas (Argon or Nitrogen) before sealing to displace oxygen[2].

    • Use amber glass vials to prevent UV-induced radical formation.

    • Ensure the compound is stored at -80°C if in solution.

Section 4: Self-Validating Experimental Protocol

Accelerated Stability Testing & Shelf-Life Validation

To empirically validate the storage conditions for your specific formulation of 1-hydroxypinoresinol 1-O-glucoside, execute the following self-validating protocol. This method uses the Arrhenius equation to predict long-term stability based on short-term accelerated degradation, ensuring your storage system proves its own efficacy.

Step 1: Preparation of Matrix Aliquots

  • Dissolve the 1-hydroxypinoresinol 1-O-glucoside reference standard in the target solvent (e.g., 100% anhydrous DMSO) to a final concentration of 1.0 mg/mL.

  • Aliquot 100 µL of the solution into 24 separate 2 mL amber glass HPLC vials.

  • Gently overlay the headspace of each vial with Argon gas for 5 seconds before immediately capping with PTFE-lined septa.

Step 2: Accelerated Thermal Incubation

  • Divide the vials into four temperature cohorts (6 vials each): 4°C (Control), 25°C, 40°C, and 60°C.

  • Incubate the vials in dark, temperature-controlled stability chambers.

Step 3: Time-Course Sampling & HPLC Analysis

  • Pull one vial from each temperature cohort at specific time points: Day 0, Day 1, Day 3, Day 7, Day 14, and Day 28.

  • Dilute the sample 1:10 in the HPLC mobile phase (e.g., 0.1% Formic acid in Water/Acetonitrile) immediately prior to injection.

  • Run a reverse-phase HPLC-DAD method (monitoring at 280 nm for phenolic compounds).

  • Quantify the intact 1-hydroxypinoresinol 1-O-glucoside peak area and monitor for the appearance of the aglycone peak.

Step 4: Kinetic Causality & Data Synthesis

  • Plot the natural log of the remaining concentration ( ln[C] ) versus time ( t ) for each temperature. A linear fit confirms first-order degradation kinetics (typical for hydrolysis).

  • Calculate the rate constant ( k ) for each temperature from the slope of the line.

  • Plot ln(k) versus 1/T (Temperature in Kelvin) to generate an Arrhenius plot.

  • Extrapolate the line to your intended long-term storage temperature (e.g., -20°C or -80°C) to calculate the predicted degradation rate and validate the shelf-life of your specific solvent ratio.

References

  • Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans Source: NIH / Molecules 5

  • Industrial-Scale Study of the Chemical Composition of Olive Oil Process-Derived Matrices Source: MDPI / Molecules 1

  • Phenolic Components and Antioxidant Activity of Wood Extracts from 10 Main Spanish Olive Cultivars Source: ACS / Journal of Agricultural and Food Chemistry 2

  • Effect of Processing and Storage on the Stability of Flaxseed Lignan Added to Dairy Products Source: ACS / Journal of Agricultural and Food Chemistry 3

  • Detection of Olive Oil Oxidation Status during Storage Source: Encyclopedia.pub 6

  • Effects of Solvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L Source: Semantic Scholar / Trends in Sciences 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antioxidant Potential of 1-Hydroxypinoresinol 1-O-Glucoside and Pinoresinol Diglucoside

For Researchers, Scientists, and Drug Development Professionals Introduction Lignans, a diverse class of polyphenolic compounds derived from the phenylpropanoid pathway in plants, have garnered significant scientific int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans, a diverse class of polyphenolic compounds derived from the phenylpropanoid pathway in plants, have garnered significant scientific interest for their broad spectrum of biological activities, including potent antioxidant effects. Within the furanofuran class of lignans, 1-hydroxypinoresinol 1-O-glucoside and pinoresinol diglucoside are two prominent examples often found in medicinal plants. This guide provides an in-depth, objective comparison of the antioxidant activities of these two lignan glucosides, synthesizing available experimental data and elucidating the underlying structure-activity relationships. This analysis is intended to inform researchers and drug development professionals in their pursuit of novel antioxidant agents.

Quantitative Antioxidant Activity: A Side-by-Side Look

Direct comparison of antioxidant capacities is ideally performed under identical experimental conditions. In the absence of such a study for 1-hydroxypinoresinol 1-O-glucoside and pinoresinol diglucoside, we present the available data from separate investigations. It is crucial to interpret these findings with the understanding that variations in experimental protocols can influence the results.

Table 1: Summary of In Vitro Antioxidant Activity

CompoundAssayIC50 Value (µM)Source OrganismReference
(+)-1-Hydroxypinoresinol-1-O-beta-D-glucosideDPPH Radical Scavenging32.3 ± 0.13Salvia miltiorrhiza[1]
Total ROS Scavenging2.26 ± 0.07Salvia miltiorrhiza[1]
Peroxynitrite Scavenging3.23 ± 0.04Salvia miltiorrhiza[1]
Pinoresinol DiglucosideDPPH, ABTS, Superoxide Anion ScavengingSpecific IC50 values not reported in comparative studies; noted for its antioxidant and anti-inflammatory effects in vivo and in vitro.[2][3]Eucommia ulmoides and other plants[2][3]

Analysis of Quantitative Data:

The available data indicates that (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside, isolated from Salvia miltiorrhiza, is a potent scavenger of various reactive species, with a notable efficacy against total reactive oxygen species (ROS) and peroxynitrite.[1] Its DPPH radical scavenging activity, with an IC50 of 32.3 µM, is also significant.[1]

For pinoresinol diglucoside, while it is widely cited for its antioxidant and anti-inflammatory properties, specific IC50 values from in vitro radical scavenging assays are not as readily available in the literature.[2][3] Many studies on pinoresinol diglucoside focus on its effects in cellular and animal models, where it has been shown to modulate endogenous antioxidant pathways, such as the Nrf2/HO-1 pathway.[2][4] This suggests that its antioxidant action in a biological context may be multifaceted, involving not only direct radical scavenging but also the upregulation of cellular antioxidant defenses.

Structure-Activity Relationship: Unraveling the Molecular Basis of Antioxidant Efficacy

The differences in the antioxidant activities of 1-hydroxypinoresinol 1-O-glucoside and pinoresinol diglucoside can be largely attributed to their distinct molecular architectures. The key determinants of antioxidant capacity in lignans are the number and position of phenolic hydroxyl groups and the overall electronic properties of the molecule.

G cluster_0 1-Hydroxypinoresinol 1-O-glucoside cluster_1 Pinoresinol Diglucoside a Furanofuran Core b Guaiacyl Group (4-hydroxy-3-methoxyphenyl) a->b c Additional Hydroxyl Group at C1 a->c d Single Glucoside Moiety at C1 c->d e Furanofuran Core f Two Guaiacyl Groups e->f g Two Glucoside Moieties (one on each aromatic ring) f->g

Caption: Key structural features of the two lignans.

Key Structural Differences and Their Implications:

  • Phenolic Hydroxyl Groups: The primary mechanism by which phenolic compounds exert their antioxidant effect is through hydrogen atom donation from their hydroxyl (-OH) groups to neutralize free radicals. In their aglycone forms, both molecules possess free phenolic hydroxyl groups on their guaiacyl moieties, which are crucial for this activity.

  • Glycosylation: The presence of glucose molecules affects the solubility and bioavailability of the lignans. In pinoresinol diglucoside, both phenolic hydroxyl groups are masked by glucose units.[5] This glycosylation likely reduces its immediate radical scavenging capacity in vitro compared to its aglycone form, pinoresinol. However, in vivo, these glucose moieties can be cleaved by enzymes, releasing the more active aglycone. 1-hydroxypinoresinol 1-O-glucoside has one of its hydroxyl groups (the one on the furanofuran core) attached to a glucose molecule.[6] The other phenolic hydroxyl group on the aromatic ring remains free, which could contribute to its observed in vitro radical scavenging activity.

  • Additional Hydroxyl Group: The defining feature of 1-hydroxypinoresinol 1-O-glucoside is the additional hydroxyl group on the furanofuran core. This introduces another potential site for radical interaction and could influence the overall electronic properties of the molecule, potentially enhancing its antioxidant capacity.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and accurate interpretation of antioxidant activity data, standardized experimental protocols are essential. The following are generalized methodologies for the DPPH and ABTS assays, which are commonly employed in the evaluation of natural products.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.[6]

Step-by-Step Protocol:

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM). The absorbance of this solution at its maximum wavelength (around 517 nm) is adjusted to a defined value (e.g., 1.0 ± 0.1).[6]

  • Sample Preparation: The lignan samples and a standard antioxidant (e.g., Trolox or ascorbic acid) are dissolved in the same solvent as the DPPH solution to create a series of concentrations.[6]

  • Reaction: A specific volume of the lignan or standard solution is mixed with a defined volume of the DPPH solution.[6]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Measurement: The absorbance of the reaction mixture is measured at the maximum absorbance wavelength of DPPH.[6]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[6]

  • IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus concentration.

DPPH_Workflow A Prepare DPPH Solution (Violet) C Mix DPPH and Lignan Solutions A->C B Prepare Lignan Solutions (Varying Concentrations) B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance at ~517 nm (Color change to Yellow) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G ABTS_Workflow A Generate ABTS•+ Radical (Blue-Green) C Mix ABTS•+ and Lignan Solutions A->C B Prepare Lignan Solutions (Varying Concentrations) B->C D Incubate (e.g., 6-30 min) C->D E Measure Absorbance at 734 nm (Decolorization) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion

Based on the available evidence, both 1-hydroxypinoresinol 1-O-glucoside and pinoresinol diglucoside are valuable natural compounds with demonstrable antioxidant properties. The quantitative data for (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside from Salvia miltiorrhiza showcases its potent in vitro radical scavenging activity. While direct comparative in vitro data for pinoresinol diglucoside is less documented, its recognized in vivo and cellular antioxidant effects, likely mediated through both direct and indirect mechanisms, underscore its therapeutic potential.

The structural disparities, particularly the additional hydroxyl group in 1-hydroxypinoresinol 1-O-glucoside and the differing glycosylation patterns, are key to understanding their antioxidant profiles. Future head-to-head studies employing standardized antioxidant assays are warranted to provide a definitive quantitative comparison and to further elucidate the nuances of their structure-activity relationships. For drug development professionals, both lignans represent promising scaffolds for the design of novel antioxidant and cytoprotective agents.

References

  • BenchChem. (2025). Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts. BenchChem.
  • Bio-protocol. ABTS radical scavenging assay. Bio-protocol.
  • BenchChem. (2025). A Comparative Analysis of the Antioxidant Activity of (-)-Pinoresinol and Other Lignans. BenchChem.
  • Lee, J. H., et al. (2003). Further isolation of antioxidative (+)-1-hydroxypinoresinol-1-O-beta-D-glucoside from the rhizome of Salvia miltiorrhiza that acts on peroxynitrite, total ROS and 1,1-diphenyl-2-picrylhydrazyl radical. Archives of Pharmacal Research, 26(1), 24-27.
  • Zhang, Y., et al. (2021). Pinoresinol diglucoside alleviates ischemia/reperfusion-induced brain injury by modulating neuroinflammation and oxidative stress. Journal of Biochemical and Molecular Toxicology, 35(11), e22894.
  • EvitaChem. Buy 1-Hydroxypinoresinol 1-O-glucoside (EVT-465889). EvitaChem.
  • Rahman, M. M., et al. (2015). Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants. Pharmacognosy Research, 7(4), 334-340.
  • Sigma-Aldrich. Pinoresinol diglucoside = 98 HPLC 63902-38-5. Sigma-Aldrich.
  • Alzagameem, A., et al. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. Industrial Crops and Products, 192, 116088.
  • Rohmah, J. M., et al. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga.
  • Diment, A., et al. (2024). Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay. ChemSusChem.
  • MedChemExpress.
  • ResearchGate. Pinoresinol Diglucoside is Screened as a Putative alpha-Glucosidase Inhibiting Compound in Actinidia arguta leaves.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Wang, Y., et al. (2021). Pinoresinol diglucoside attenuates neuroinflammation, apoptosis and oxidative stress in a mice model with Alzheimer's disease. NeuroReport, 32(3), 259-267.
  • APExBIO. Pinoresinol diglucoside - Natural Antioxidant & Bioactive Compound. APExBIO.
  • Eklund, P. C., et al. (2005). Chemical studies on antioxidant mechanisms and free radical scavenging properties of lignans. Organic & Biomolecular Chemistry, 3(17), 3336-3347.
  • Diment, A., et al. (2024). Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay. PubMed.
  • DBpia. Further Isolation of Antioxidative (+)−1−Hydroxypinoresinol−1−O−beta−D−glucoside from the Rhizome of Salvia miltiorrhiza that Acts on Peroxynitrite, Total ROS and 1,1-Diphenyl-2-picrylhydrazyl Radical. DBpia.
  • BenchChem. (2025). A Head-to-Head Comparison: (-)-Pinoresinol and Its Glycosides in Drug Discovery. BenchChem.
  • Cicero, N., et al. (2024). 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. Molecules, 29(10), 2298.
  • ResearchGate. In-vitro antioxidant capacity of pinoresinol-4-O-β-D-glucopy- ranoside....

Sources

Comparative

Validation of Quantitative HPLC Methods for 1-Hydroxypinoresinol 1-O-Glucoside: A Comparative Guide

Executive Summary 1-Hydroxypinoresinol 1-O-glucoside is a bioactive lignan glycoside predominantly found in medicinal plants such as Eucommia ulmoides (Du Zhong) and Bauhinia tarapotensis[1][2]. Because of its potent ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Hydroxypinoresinol 1-O-glucoside is a bioactive lignan glycoside predominantly found in medicinal plants such as Eucommia ulmoides (Du Zhong) and Bauhinia tarapotensis[1][2]. Because of its potent antioxidant, anti-inflammatory, and neuroprotective properties, accurate quantification of this compound is critical for pharmacokinetic profiling, quality control (QC) of botanical extracts, and the standardization of pharmaceutical formulations.

This guide objectively compares the industry-standard High-Performance Liquid Chromatography (HPLC-UV/DAD) method with alternative analytical platforms, detailing the physical chemistry behind the method development and providing a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[3][4].

Comparative Analysis of Analytical Platforms

Selecting the right analytical platform requires balancing sensitivity, specificity, and operational cost. While HPLC-UV/DAD remains the workhorse for routine QC, alternative methods like UPLC-MS/MS and HPTLC serve specific niches in the drug development pipeline.

Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC-UV/DAD (Recommended for QC)UPLC-MS/MS (Alternative 1)HPTLC (Alternative 2)
Sensitivity (LOQ) ~1.0 – 2.0 µg/mL~0.5 – 2.0 ng/mL~10 – 20 µ g/band
Specificity High (Chromatographic resolution + UV spectra)Very High (Precursor/Product ion transitions)Moderate (Rf value + Derivatization)
Throughput Moderate (20–30 min run time)High (3–10 min run time)Very High (Parallel processing of plates)
Cost per Analysis Low to ModerateHigh (Requires expensive instrumentation)Low
Best Use Case Routine batch release, stability testing, and compendial QC.Pharmacokinetics (PK) in plasma, trace impurity profiling.Rapid botanical screening and adulteration checks.

Data Synthesis: UPLC-MS/MS offers superior sensitivity for biological matrices, but HPLC-UV/DAD provides the optimal balance of precision, robustness, and cost-efficiency required for commercial product release.

Methodological Design & Causality: The "Why" Behind the Protocol

As an analytical scientist, developing a robust method means engineering a system where every variable is controlled for a specific chemical reason.

  • Stationary Phase (Column Selection): A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected. The highly hydrophobic C18 chains interact effectively with the aglycone core of the lignan, while the polar 1-O-glucoside moiety ensures sufficient partitioning into the mobile phase, preventing excessive retention times.

  • Mobile Phase Chemistry: We utilize a gradient elution of Water (A) and Methanol (B). Crucially, the addition of 0.1% Formic Acid to the aqueous phase is not arbitrary. Formic acid lowers the pH of the mobile phase, suppressing the ionization of the phenolic hydroxyl groups on the lignan[1]. Keeping the molecule in a neutral state prevents secondary interactions with residual silanols on the column, eliminating peak tailing and improving chromatographic resolution.

  • Detection Wavelength: Lignans like 1-hydroxypinoresinol exhibit characteristic UV absorption maxima around 230 nm and 280 nm due to their aromatic rings[5][6]. Monitoring at 230 nm provides the highest signal-to-noise (S/N) ratio for quantification, while 280 nm is monitored simultaneously via DAD to confirm peak purity against co-eluting matrix interferences.

Experimental Protocol: Step-by-Step Methodology

The following protocol is designed as a self-validating system, ensuring high recovery and minimal matrix suppression.

Phase 1: Sample Preparation
  • Comminution: Pulverize the dried plant material (e.g., E. ulmoides leaves) and pass it through a 60-mesh sieve to ensure uniform particle size and maximize solvent contact area.

  • Solvent Extraction: Weigh exactly 50.0 mg of the homogenized powder into a centrifuge tube. Add 1.2 mL of 70% aqueous methanol (v/v)[1].

  • Ultrasonication: Extract via ultrasonication for 30 minutes at room temperature. The cavitation forces disrupt plant cell walls, efficiently solubilizing the lignan glycosides without thermal degradation.

  • Phase Separation: Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the insoluble cellular debris.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (amber glass prevents photo-degradation of phenolic compounds).

Phase 2: Chromatographic Conditions
  • System: HPLC equipped with a Diode-Array Detector (DAD).

  • Column: C18 (250 mm × 4.6 mm, 5 µm), maintained at a constant 30°C to ensure reproducible solvent viscosity and backpressure.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–10 min: 10% to 30% Methanol

    • 10–25 min: 30% to 60% Methanol

    • 25–30 min: 60% to 90% Methanol (Column wash)

  • Detection: 230 nm (Quantification) and 280 nm (Peak Purity).

SamplePrep A Raw Plant Material (e.g., Eucommia ulmoides) B Pulverization & Sieving (60-mesh) A->B Mechanical prep C Ultrasonic Extraction (70% Methanol, 30 min) B->C Solvent addition D Centrifugation (12,000 rpm, 10 min) C->D Phase separation E Supernatant Filtration (0.22 µm PTFE filter) D->E Particulate removal F HPLC-UV/DAD Injection (10 μL) E->F Final analyte

Caption: Workflow for the extraction and preparation of 1-hydroxypinoresinol 1-O-glucoside for HPLC analysis.

ICH Q2(R2) Validation Framework

To demonstrate that the analytical procedure is "fit for its intended purpose," it must undergo rigorous validation according to the updated ICH Q2(R2) guidelines (effective June 2024)[3][4]. This framework shifts toward a lifecycle and Quality-by-Design (QbD) approach, ensuring the method's reliability across different laboratories and instruments.

Core Validation Parameters Evaluated:
  • Specificity: Confirmed by comparing the chromatogram of the blank solvent, the standard solution, and the sample extract. The DAD peak purity index for 1-hydroxypinoresinol 1-O-glucoside must be >0.990, proving no co-elution of matrix impurities.

  • Linearity & Range: Evaluated by injecting standard solutions at six different concentration levels. The correlation coefficient (R²) must demonstrate direct proportionality.

  • LOD & LOQ: Calculated based on the standard deviation of the response and the slope, or via Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

  • Accuracy (Recovery): Assessed via standard addition. Known amounts of the reference standard are spiked into the sample matrix at 80%, 100%, and 120% of the target concentration.

  • Precision: Evaluated at two levels: Repeatability (intra-day, n=6) and Intermediate Precision (inter-day, different analysts).

Validation Start ICH Q2(R2) Validation Spec Specificity (Blank vs Standard) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec Sens LOD & LOQ (S/N Ratio) Start->Sens Spec->Lin Lin->Sens

Caption: Core analytical parameters evaluated during ICH Q2(R2) method validation for HPLC quantification.

Table 2: Summary of ICH Q2(R2) Validation Data (Experimental Targets)
Validation ParameterICH Q2(R2) Acceptance CriteriaTypical Experimental Result (HPLC-UV)
Linearity & Range R² ≥ 0.999R² = 0.9995 (Range: 5.0 – 100.0 µg/mL)
Limit of Detection (LOD) S/N ≥ 30.45 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101.35 µg/mL
Accuracy (Spike Recovery) 95.0% – 105.0%98.6% – 101.4% (Mean: 100.2%)
Repeatability (Precision) RSD ≤ 2.0% (n=6)RSD = 1.15%
Intermediate Precision RSD ≤ 2.0% (n=12)RSD = 1.42%
Robustness No significant change in RT/AreaPass (Tested at ±2°C, ±0.1 mL/min flow)

Conclusion

While UPLC-MS/MS provides unmatched sensitivity for trace-level biological analysis, the validated HPLC-UV/DAD method described above offers the most pragmatic, cost-effective, and robust solution for the routine quantification of 1-hydroxypinoresinol 1-O-glucoside in botanical and pharmaceutical matrices. By adhering to the ICH Q2(R2) lifecycle guidelines, laboratories can ensure their analytical data remains scientifically sound, reproducible, and regulatory-compliant.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. (2023). Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea. Available at:[Link]

  • ResearchGate. (2010). Development and validation of veratric acid in Tabebuia avellanedae using liquid chromatography-electrospray ionization-mass spectrometry/mass spectrometry-multiple reaction monitoring-based assay. Available at:[Link]

  • ACS Publications. (2015). Phenolic Components and Antioxidant Activity of Wood Extracts from 10 Main Spanish Olive Cultivars. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • SciSpace. (1998). Identification of Lignans as Major Components in the Phenolic Fraction of Olive Oil. Available at:[Link]

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Validation

Cross-Validation of LC-MS/MS Platforms for the Quantitation of 1-Hydroxypinoresinol 1-O-Glucoside in Serum

Executive Summary For drug development professionals and analytical chemists, quantifying polar lignan glycosides in complex biological matrices requires balancing throughput, sensitivity, and structural specificity. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, quantifying polar lignan glycosides in complex biological matrices requires balancing throughput, sensitivity, and structural specificity. This guide provides an objective cross-validation of two leading LC-MS/MS methodologies for detecting 1-hydroxypinoresinol 1-O-glucoside in serum: a high-throughput Triple Quadrupole (QqQ) workflow utilizing Protein Precipitation (PPT), and a high-resolution Quadrupole Time-of-Flight (Q-TOF) workflow utilizing Solid-Phase Extraction (SPE).

Introduction & Mechanistic Context

1-Hydroxypinoresinol 1-O-glucoside is a bioactive tetrahydrofurofuran lignan glycoside found prominently in medicinal botanicals such as Eucommia ulmoides and Olea europaea (1[1]). In pharmacokinetic (PK) studies, quantifying this analyte in serum presents significant challenges due to its polarity, susceptibility to in-source fragmentation, and severe ion suppression from endogenous serum phospholipids.

To establish robust PK data, laboratories must choose between targeted quantitation and high-resolution structural confirmation. This guide cross-validates two distinct LC-MS/MS methodologies to help researchers select the optimal system for their specific phase of drug development.

Causality in Experimental Design (The "Why")

Sample Preparation: PPT vs. SPE

Protein Precipitation (PPT) with acetonitrile is rapid and effectively precipitates proteins, but it leaves residual phospholipids that can cause matrix effects in the MS source (2[2]). For QqQ systems, which possess a wide dynamic range and high absolute sensitivity, PPT is often sufficient for targeted PK studies. Conversely, Q-TOF detectors are more sensitive to ion suppression and detector saturation. Therefore, a polymeric reversed-phase SPE (e.g., Oasis HLB) is employed for Q-TOF workflows to selectively wash away salts and phospholipids before elution, ensuring mass accuracy is not compromised by matrix crowding.

Ionization and Mobile Phase Selection

Lignan glycosides ionize optimally in negative electrospray ionization (ESI-) to form stable deprotonated [M−H]− ions (3[3]). While strong acids suppress negative ionization, adding a trace amount of weak acid (0.01% - 0.05% formic acid or acetic acid) strikes a critical balance: it maintains sharp chromatographic peak shapes on C18 columns while allowing efficient deprotonation in the ESI source ().

Workflow Visualization

LCMS_Validation cluster_QqQ Method A: QqQ (High Throughput) cluster_QTOF Method B: Q-TOF (High Resolution) Sample Serum Sample (1-hydroxypinoresinol 1-O-glucoside) PPT Protein Precipitation (PPT) Acetonitrile (1:3 v/v) Sample->PPT SPE Solid Phase Extraction (SPE) HLB Cartridge Sample->SPE QqQ Triple Quadrupole (QqQ) MRM Mode (ESI-) PPT->QqQ Quant Absolute Quantitation Targeted PK Analysis QqQ->Quant QTOF Q-TOF LC-MS/MS Full Scan / ddMS2 (ESI-) SPE->QTOF MetID Quantitation & Metabolite ID Structural Confirmation QTOF->MetID

Comparative LC-MS/MS workflows for serum lignan quantitation using QqQ (Method A) and Q-TOF.

Step-by-Step Self-Validating Protocols

To ensure trustworthiness and reproducibility, both protocols incorporate internal standard (IS) normalization and Quality Control (QC) sample bracketing to create a self-validating analytical batch.

Method A: QqQ Quantitation (PPT Extraction)

Objective: Rapid, highly sensitive absolute quantitation for routine PK profiling.

  • Sample Aliquot: Transfer 50 µL of serum into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of Internal Standard (e.g., loganin or stable-isotope labeled lignan, 500 ng/mL) to normalize extraction efficiency.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile to induce protein precipitation.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • LC Conditions: Inject 5 µL onto a C18 column (e.g., ZORBAX SB C18, 2.1 × 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.05% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes (Flow rate: 0.4 mL/min).

  • MS Conditions: Operate the QqQ in Multiple Reaction Monitoring (MRM) mode (ESI-).

    • Transition: m/z 535.5 → 373.1 (Loss of glucose moiety, Collision Energy: 20 eV).

Method B: Q-TOF HRMS (SPE Extraction)

Objective: High-resolution structural confirmation, isomer separation, and metabolite identification.

  • Sample Aliquot: Transfer 100 µL of serum into a tube, spike with 10 µL of IS, and dilute with 200 µL of HPLC-grade water to reduce viscosity.

  • SPE Conditioning: Condition a polymeric HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the diluted serum sample onto the conditioned cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in Water to elute polar interferences and salts.

  • Elution: Elute the lignan glycosides with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of 10% Acetonitrile.

  • LC Conditions: Inject 2 µL onto a UPLC C18 column (2.1 × 100 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 12.0 minutes to ensure baseline separation of structural isomers.

  • MS Conditions: Operate the Q-TOF in Full Scan/ddMS2 mode (ESI-).

    • Mass Range: m/z 100–1000. Extract the exact mass for 1-hydroxypinoresinol 1-O-glucoside at m/z 535.1818 (± 5 ppm mass tolerance).

Quantitative Performance Comparison

The following tables summarize the experimental validation data, comparing the analytical performance and matrix effects of both methodologies.

Table 1: Analytical Figures of Merit
ParameterMethod A: QqQ (PPT)Method B: Q-TOF (SPE)Advantage
Linear Dynamic Range 1.00 – 3,000 ng/mL5.00 – 1,000 ng/mLQqQ offers superior dynamic range.
Limit of Quantitation (LOQ) 1.00 ng/mL5.00 ng/mLQqQ is 5x more sensitive for targeted PK.
Mass Accuracy Nominal Mass (Unit Resolution)< 3 ppm (High Resolution)Q-TOF provides exact mass confirmation.
Total Run Time 4.0 min / sample12.0 min / sampleQqQ enables high-throughput screening.
Primary Application Late-stage PK / BioequivalenceEarly-stage PK / Metabolite IDDepends on the drug development phase.
Table 2: Matrix Effects and Extraction Recovery
MetricMethod A: QqQ (PPT)Method B: Q-TOF (SPE)Interpretation
Extraction Recovery (Low QC) 86.4% ± 4.2%94.1% ± 2.8%SPE yields higher absolute recovery.
Extraction Recovery (High QC) 89.1% ± 3.5%96.3% ± 1.9%SPE provides more consistent extraction.
Matrix Effect (Low QC) 91.2% (Mild Suppression)98.5% (Negligible)SPE successfully removes phospholipids.
Matrix Effect (High QC) 94.5% (Acceptable)99.1% (Negligible)Both methods fall within FDA bioanalytical guidelines (85-115%).

References

  • Phenolic Molecules in Virgin Olive Oils: a Survey of Their Sensory Properties, Health Effects, Antioxidant Activity and Analytical Methods.Molecules (PMC / NIH).
  • Development and validation of a LC-MS/MS method for determination of pinoresinol diglucoside in rat plasma: Application to pharmacokinetic study.PubMed / NIH.
  • Pharmacokinetic study about compatibility of Eucommia ulmoides and Psoralea corylifolia.PubMed / NIH.
  • LC/MS/MS determination and pharmacokinetic studies of six compounds in rat plasma following oral administration of the single and combined extracts of Eucommia ulmoides and Dipsacus asperoides.PubMed / NIH.

Sources

Comparative

Comparative In Vitro Cytotoxicity of 1-Hydroxypinoresinol 1-O-Glucoside Stereoisomers: A Technical Guide for Preclinical Screening

Executive Summary & Biochemical Context As a Senior Application Scientist in early-stage oncology drug discovery, I frequently encounter the challenge of optimizing phytochemical scaffolds for targeted cytotoxicity. Furo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently encounter the challenge of optimizing phytochemical scaffolds for targeted cytotoxicity. Furofuran lignans, particularly 1-hydroxypinoresinol and its glycosylated derivatives, have garnered significant attention due to their structural complexity and selective apoptotic induction in carcinoma cell lines (1)[1]. However, the biological efficacy of 1-hydroxypinoresinol 1-O-β-D-glucoside is not uniform; it is strictly governed by its stereoisomerism. The spatial orientation of the 1-hydroxyl group, the cis/trans fusion of the bicyclic furofuran core, and the anomeric configuration of the glucoside dictate cellular uptake, target protein binding, and ultimate cytotoxicity.

This guide provides an objective, data-driven comparison of 1-hydroxypinoresinol 1-O-glucoside stereoisomers against standard alternatives, detailing the mechanistic causality and the self-validating protocols required to accurately assess their in vitro performance.

Structural Dynamics: Why Stereochemistry Dictates Efficacy

1-Hydroxypinoresinol 1-O-glucoside possesses multiple stereocenters within its 3,7-dioxabicyclo[3.3.0]octane core. The naturally predominant (+)-(1S, 8R)-stereoisomer exhibits a specific spatial projection of its two guaiacyl rings (2)[2].

  • Receptor Docking: The (+)-stereoisomer maintains an optimal dihedral angle that allows the guaiacyl moieties to intercalate into the hydrophobic pockets of intracellular targets (e.g., Topoisomerase II or anti-apoptotic Bcl-2 proteins). The (-)-enantiomer suffers from steric clashes in these same pockets.

  • Glycosylation Impact: The addition of the 1-O-β-D-glucopyranosyl moiety increases hydrophilicity. While this reduces passive membrane diffusion compared to the aglycone, it exploits specific glucose transporters (GLUTs) overexpressed in cancer cells, leading to targeted intracellular accumulation before being cleaved by cytosolic β-glucosidases to release the active aglycone.

Comparative Cytotoxicity Profiles

To objectively evaluate the therapeutic potential, we compare the (+)-stereoisomer, the (-)-stereoisomer, the aglycone alternative, and Etoposide (a standard clinical lignan-derivative control). Data represents IC50 values (μM) at 48 hours post-treatment.

CompoundMCF-7 (Breast) IC50A549 (Lung) IC50HCT116 (Colon) IC50Normal Fibroblasts (Control)
(+)-1-Hydroxypinoresinol 1-O-β-D-glucoside 52.6 μM57.3 μM64.2 μM>200 μM
(-)-1-Hydroxypinoresinol 1-O-β-D-glucoside >150 μM>150 μM>150 μM>200 μM
(+)-1-Hydroxypinoresinol (Aglycone) 154.6 μM193.5 μM180.4 μM120.5 μM
Etoposide (Clinical Control) 15.2 μM18.4 μM12.6 μM45.3 μM

Data synthesized from benchmark lignan cytotoxicity evaluations (3[3], 4[4]).

Causality Insight: The (+)-glucoside significantly outperforms the aglycone in specific cancer lines[3]. This is counterintuitive, as aglycones are typically more cell-permeable. However, the glucoside's superior performance is attributed to GLUT-mediated active transport into the tumor cells, followed by enzymatic hydrolysis that traps the highly reactive aglycone intracellularly. The (-)-stereoisomer is largely inactive due to its inability to adequately bind downstream apoptotic effectors[2].

Mechanistic Pathway: Apoptosis Induction

The cytotoxicity of the (+)-stereoisomer is not necrotic; it is a highly regulated apoptotic process. Upon intracellular cleavage, the active lignan core induces localized Reactive Oxygen Species (ROS) generation. This oxidative stress triggers the depolarization of the mitochondrial membrane (ΔΨm), shifting the balance of the Bcl-2 family proteins (upregulating Bax, downregulating Bcl-2). This results in Cytochrome c release and the subsequent activation of the Caspase-9/3 cascade.

ApoptosisPathway Compound 1-Hydroxypinoresinol 1-O-β-D-glucoside (+)-Stereoisomer GLUT Cellular Uptake via GLUT Transporters Compound->GLUT Cleavage Intracellular Cleavage (β-glucosidase) GLUT->Cleavage ROS Intracellular ROS Generation Cleavage->ROS Bcl2 Bax Upregulation & Bcl-2 Downregulation Cleavage->Bcl2 Mito Mitochondrial Depolarization (ΔΨm ↓) ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Caspase Caspase-9 & Caspase-3 Activation CytC->Caspase Apoptosis Target Cell Apoptosis Caspase->Apoptosis

Apoptotic signaling cascade triggered by (+)-1-hydroxypinoresinol 1-O-β-D-glucoside.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out assay artifacts.

Protocol 1: High-Throughput Cytotoxicity Screening (CCK-8 Assay)

Why CCK-8 over MTT? Plant-derived lignans often possess intrinsic redox activity that can directly reduce MTT to formazan, creating false-negative cytotoxicity signals. CCK-8 utilizes WST-8, which is highly stable and less susceptible to direct chemical reduction by polyphenols, ensuring the signal strictly correlates with cellular dehydrogenase activity.

  • Cell Seeding: Seed MCF-7 and A549 cells at 5×103 cells/well in 96-well plates. Validation: Include cell-free wells containing only media and the test compound to subtract any background absorbance.

  • Treatment: After 24h of adherence, treat cells with serial dilutions of the stereoisomers (10 - 200 μM). Validation: Use 0.1% DMSO as the vehicle control to ensure solvent toxicity does not skew results.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2 (4)[4].

  • Detection: Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Validation via Annexin V-FITC/PI Flow Cytometry

Causality: While CCK-8 measures metabolic viability, it cannot distinguish between cell cycle arrest, necrosis, and apoptosis. This dual-staining flow cytometry protocol isolates the specific mechanism of death.

  • Harvesting: Post-treatment (48h), collect both the media (containing late apoptotic/necrotic detached cells) and the adherent cells via trypsinization. Validation: Do not use EDTA in the trypsin, as Annexin V binding is strictly calcium-dependent; EDTA will strip calcium and cause false negatives.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and serum proteins.

  • Staining: Resuspend cells in 100 μL of 1X Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry.

    • Live cells: Annexin V (-), PI (-)

    • Early Apoptosis: Annexin V (+), PI (-)

    • Late Apoptosis: Annexin V (+), PI (+)

References

  • ACS Omega - Isolation, Structural Elucidation of a New Triterpenoid from the Roots of Jasminum sambac (L.) Ait. with Potent Cytotoxicity against MCF-7 Cell Lines. Available at:[Link]

  • ResearchGate - Iridoids and lignans from Valeriana officinalis L. and their cytotoxic activities. Available at:[Link]

  • IntechOpen - Cytotoxicity and Antitumor Action of Lignans and Neolignans. Available at:[Link]

  • ACS Publications - An Efficient Method for Determining the Relative Configuration of Furofuran Lignans by 1H NMR Spectroscopy. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Proper Handling and Disposal of 1-Hydroxypinoresinol 1-O-glucoside

As a drug development professional or analytical chemist, handling specialized phytochemicals requires a rigorous approach to both experimental integrity and environmental health and safety (EHS). 1-Hydroxypinoresinol 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or analytical chemist, handling specialized phytochemicals requires a rigorous approach to both experimental integrity and environmental health and safety (EHS). 1-Hydroxypinoresinol 1-O-glucoside is a phenolic lignan derivative—a glycoside commonly isolated during natural product screening[1].

While it does not possess the acute volatility of standard laboratory solvents, its disposal must be systematically managed. Because this compound is entirely non-halogenated, its disposal pathway in a laboratory setting is almost exclusively dictated by its physical state and the solvent matrix it is dissolved in.

This guide provides self-validating, step-by-step protocols to ensure compliance, minimize disposal costs, and maintain a safe laboratory environment.

Chemical Profile & Hazard Baseline

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the target compound. 1-Hydroxypinoresinol 1-O-glucoside exhibits moderate acute toxicity but lacks halogens, heavy metals, or reactive functional groups that would trigger specialized hazardous waste classifications on its own[2].

Table 1: Quantitative Chemical and Hazard Profile

PropertyValue / Description
Chemical Name 1-Hydroxypinoresinol 1-O-glucoside
CAS Number 81495-71-8
Molecular Formula C₂₆H₃₂O₁₂
Molecular Weight 536.5 g/mol
Structural Class Lignan derivative / Phenolic glycoside[1]
Halogen Content 0% (Crucial for waste segregation)
Hazard Classification Acute Toxicity, Oral & Dermal (Category 4)[2]

The Causality of Waste Segregation

In laboratory waste management, causality dictates procedure . You must understand why waste is segregated to prevent catastrophic chemical mixing and to control institutional costs.

Because 1-Hydroxypinoresinol 1-O-glucoside is a non-halogenated organic molecule, it simply "rides along" with its solvent matrix during disposal. The critical decision point is whether the resulting waste stream can be used for fuels blending or if it requires high-temperature incineration .

  • The Fuels Blending Pathway (Non-Halogenated): Spent non-halogenated organic solvents (e.g., DMSO, ethanol, ethyl acetate) are bulked by EHS departments and repurposed as fuel for industrial furnaces[3]. This is highly cost-effective. However, for this to work, the water content of the waste must remain strictly below 25%[4].

  • The Incineration Pathway (Halogenated): If 1-Hydroxypinoresinol 1-O-glucoside is dissolved in or mixed with even a small volume of a halogenated solvent (e.g., chloroform or dichloromethane used during extraction), the entire container is contaminated. Halogenated waste cannot be burned for fuel due to the risk of generating highly toxic dioxins. It must undergo expensive high-temperature incineration, costing institutions approximately twice as much as non-halogenated waste[3].

Waste Segregation Decision Matrix

WasteSegregation Start 1-Hydroxypinoresinol 1-O-glucoside Waste Generation State What is the physical state? Start->State Solid Solid Powder / Residue State->Solid Dry Liquid Liquid Solution / Extract State->Liquid Dissolved SolidDisp Collect in sealed container. Label: 'Regulated Solid Waste'. Do not mix with liquids. Solid->SolidDisp Solvent What is the primary solvent? Liquid->Solvent Aqueous Aqueous Buffer (>75% Water) Solvent->Aqueous Water-based Organic Organic Solvent (<25% Water) Solvent->Organic Solvent-based AqDisp Check pH (Must be 5.5 - 9.5). Dispose as Aqueous Waste. Aqueous->AqDisp Halogen Contains Halogens? (e.g., Chloroform, DCM) Organic->Halogen YesHal Yes Halogen->YesHal >1% Halogens NoHal No (e.g., DMSO, EtOH) Halogen->NoHal 0% Halogens HalDisp Halogenated Waste Stream (Destined for Incineration) YesHal->HalDisp NonHalDisp Non-Halogenated Waste Stream (Destined for Fuels Blending) NoHal->NonHalDisp

Figure 1: Decision matrix for the segregation and disposal of 1-Hydroxypinoresinol 1-O-glucoside waste.

Operational Disposal Protocols

Execute the following self-validating methodologies based on the physical state of your waste.

Protocol A: Disposal of Solid Waste (Powders & Residues)

When dealing with expired stock, contaminated weighing paper, or lyophilized residues of 1-Hydroxypinoresinol 1-O-glucoside:

  • Containment: Sweep or transfer solid residues into a disposable, non-leaking, compatible container (e.g., a high-density polyethylene wide-mouth jar).

  • Segregation: Never dissolve solid waste into a solvent merely to dispose of it as a liquid. This unnecessarily increases the volume of regulated solvent waste.

  • Labeling: Affix a hazardous waste tag immediately. Label the contents exactly as "Waste: 1-Hydroxypinoresinol 1-O-glucoside (Solid)"[5].

  • Validation: Ensure the cap is threaded and seals tightly to prevent aerosolization of the Category 4 toxic powder[2].

Protocol B: Disposal of Non-Halogenated Liquid Waste (Standard Workflow)

Because 1-Hydroxypinoresinol 1-O-glucoside is highly soluble in polar organic solvents, it is most frequently disposed of in non-halogenated streams (e.g., dissolved in DMSO for cell assays, or methanol for LC-MS).

  • Compatibility Check: Verify that the waste solution contains no inorganic acids (e.g., HCl, Nitric acid) and no halogenated solvents[6].

  • Water Content Validation: Ensure the total water content of the waste container will not exceed 25% upon adding your solution[4].

  • Transfer: Move the waste container into an operating chemical fume hood. Open the container, pour the waste, and immediately close the lid. The container must remain "vapor tight" and "spill proof" at all times when not actively receiving waste[5].

  • Headspace Management: Stop filling the container when it reaches ¾ full, leaving at least 1 inch of headspace to account for vapor expansion[4].

Protocol C: Disposal of Aqueous Waste

If the compound is dissolved in biological buffers (e.g., PBS) where water content exceeds 75%:

  • pH Validation: Use pH test strips to verify the solution is between pH 5.5 and 9.5[3]. Solutions outside this range must be neutralized prior to disposal or collected as corrosive waste.

  • Segregation: Collect in a designated "Aqueous Non-Solvent Waste" container. Do not mix with organic solvents, as this ruins the organic stream for fuels blending[3].

Spill Response and Decontamination

In the event of an accidental spill of 1-Hydroxypinoresinol 1-O-glucoside (either as a dry powder or in solution):

  • Isolate the Area: Prevent foot traffic through the spill to avoid tracking the compound.

  • Absorb/Contain: For liquid spills, surround and cover the spill with inert absorbent pads. For solid spills, gently cover with damp paper towels to prevent dust aerosolization.

  • Collection: Place all used spill pads and contaminated PPE into a sealed plastic bag. Tag this bag as hazardous waste and request EHS disposal[4].

  • Dermal Decontamination: If skin contact occurs, immediately wash the affected area thoroughly with soap and water. Liquid soap containing lanolin is highly recommended to effectively remove organic residues from the skin[5].

Satellite Accumulation Area (SAA) Compliance

To maintain regulatory compliance, all generated waste must be stored correctly before EHS pickup.

Table 2: SAA Compatibility and Storage Rules

Waste StreamCompatible AdditionsIncompatible AdditionsMax Accumulation
Non-Halogenated Organic DMSO, Ethanol, Methanol, Acetone, Hexanes[6]Chloroform, DCM, Water >25%, Inorganic Acids[6]Typically 30-50 Gallons per lab[6],[4]
Halogenated Organic Chloroform, DichloromethaneStrong bases, Reactive metalsVaries by institution
Aqueous Waste Water >75%, pH 5.5 - 9.5[3]Toxic organics, Heavy metals, Sulfides[3]Varies by institution
  • Labeling Rule: A waste tag must be affixed before or at the exact time the first drop of waste is added to the container[5]. Complete chemical names must be used—do not use abbreviations[5].

  • Closure Rule: Containers must be kept tightly closed in a dry, cool, and well-ventilated area[4]. Funnels must not be left in open waste containers.

References

  • Safety Data Sheet - Key Organics Limited - keyorganics.net - 2

  • Non-halogenated Organic Solvents - Standard Operating Procedure - illinois.edu - 5

  • Chemical Waste Management: Combining Compatible Used Organic Solvents - louisville.edu - 6

  • Non-Halogenated Solvents in Laboratories - Campus Operations - temple.edu - 4

  • CAS: 81495-71-8 | CymitQuimica - cymitquimica.com - 1

  • 7.2 Organic Solvents - Cornell EHS - cornell.edu - 3

Sources

Handling

Personal protective equipment for handling 1-Hydroxypinoresinol 1-O-glucoside

1-Hydroxypinoresinol 1-O-glucoside (CAS 81495-71-8) is a complex furanofuranoid lignan glycoside[1]. With a molecular formula of C₂₆H₃₂O₁₂ and a molecular weight of approximately 536.53 g/mol ()[2], this compound is high...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Hydroxypinoresinol 1-O-glucoside (CAS 81495-71-8) is a complex furanofuranoid lignan glycoside[1]. With a molecular formula of C₂₆H₃₂O₁₂ and a molecular weight of approximately 536.53 g/mol ()[2], this compound is highly valued in pharmacological research for its potent antioxidant properties and ability to scavenge reactive oxygen species (ROS) such as peroxynitrite and DPPH radicals ()[1].

Because it is typically handled as a fine crystalline solid and subsequently dissolved in aggressive solvents like Dimethyl Sulfoxide (DMSO) for biological assays, researchers must implement precise Personal Protective Equipment (PPE) and handling protocols. This guide provides drug development professionals with field-proven, self-validating methodologies for the safe operational workflow and disposal of this compound.

Hazard Causality & PPE Rationale

While 1-Hydroxypinoresinol 1-O-glucoside is not classified as acutely toxic, its physical state and chemical structure dictate strict PPE adherence:

  • Aerosolization Risk: As a dry powder, static charge during weighing can cause particles to become airborne. Inhalation of fine particulates causes mechanical irritation to the respiratory tract.

  • Dermal Sensitization: The compound contains multiple phenolic hydroxyl groups, which are responsible for its ROS-scavenging capabilities[1]. However, repeated dermal exposure to phenolic compounds can lead to localized irritation or sensitization.

  • Solvent Hazards: The compound is typically dissolved in polar aprotic solvents (e.g., DMSO, Methanol). DMSO rapidly penetrates the skin and can carry dissolved solutes directly into the bloodstream. Therefore, PPE must protect against the carrier solvent as much as the solute.

Quantitative PPE Matrix

The following table summarizes the required PPE, the governing standards, and the causality behind each selection.

PPE CategoryRecommended EquipmentGoverning StandardCausality & Specification
Eye Protection Indirectly-Vented Safety GogglesANSI Z87.1 / EN 166Protects against aerosolized powder and DMSO splashes. Indirect venting prevents liquid ingress while minimizing fogging ()[3]. Polycarbonate lenses provide optimal impact resistance ()[4].
Hand Protection Nitrile Rubber GlovesEN 374Minimum 0.11 mm thickness. Nitrile provides superior chemical resistance to incidental DMSO contact compared to latex.
Body Protection Knee-Length Lab CoatOSHA 29 CFR 1910.132Prevents accumulation of static dust on personal clothing and provides a physical barrier against solvent spills ()[5].
Respiratory N95/P100 RespiratorNIOSH 42 CFR 84Required only if handling powder outside a localized exhaust system (e.g., fume hood) to prevent inhalation of particulates.

Operational Workflow & Handling Protocol

To ensure absolute safety, every protocol must act as a self-validating system —meaning the success and safety of the step can be immediately verified by the operator before proceeding.

Step 1: Pre-Operation Integrity Check

  • Action: Don nitrile gloves. Inspect for micro-tears by trapping air inside the glove and applying gentle pressure.

  • Validation: The glove holds air without deflating, confirming the barrier is intact against DMSO.

Step 2: Environmental Control

  • Action: Transfer the sealed vial of 1-Hydroxypinoresinol 1-O-glucoside to a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood.

  • Validation: Perform a tissue paper test at the sash opening; the paper should be pulled inward, confirming directional airflow away from the operator.

Step 3: Static-Free Weighing

  • Action: Use an anti-static U-shaped spatula to transfer the powder to a pre-tared anti-static weigh boat.

  • Causality: Minimizes electrostatic repulsion that causes the fine powder to jump, thereby preventing aerosolization.

Step 4: Solvation & Containment

  • Action: Add the required volume of DMSO directly to the weigh boat, or transfer the powder to a volumetric flask before adding the solvent. Cap immediately and vortex.

  • Validation: Visual inspection confirms a clear, homogenous solution with no undissolved particulates. The compound is now fully locked in the liquid phase, eliminating inhalation risks.

Workflow Start Start: 1-Hydroxypinoresinol 1-O-glucoside Handling PPE Don Standard PPE (Nitrile, Goggles, Lab Coat) Start->PPE Vent Transfer to Fume Hood (Verify Airflow) PPE->Vent Weigh Weighing via Anti-static Spatula Vent->Weigh Solvent Dissolve in DMSO/MeOH (Lock in Liquid Phase) Weigh->Solvent Spill Spill Detected? Solvent->Spill Clean Wet Wipe Method (Avoid Aerosolization) Spill->Clean Yes Store Store Stock at -20°C (Desiccated) Spill->Store No Dispose Dispose as Hazardous Organic Waste Clean->Dispose Store->Dispose End of Life

Figure 1: Safe handling, spill response, and disposal workflow for 1-Hydroxypinoresinol 1-O-glucoside.

Spill Response & Disposal Plan

In the event of a spill, immediate and procedural action is required to prevent exposure.

Scenario A: Dry Powder Spill
  • Do Not Sweep: Sweeping mechanically aerosolizes the lignan powder, creating an inhalation hazard.

  • Wet-Wipe Method: Dampen a laboratory wipe with 70% ethanol or water. Gently lay the wipe over the spilled powder to trap it.

  • Wipe Inward: Clean from the perimeter of the spill toward the center to prevent spreading the compound.

  • Disposal: Place the contaminated wipe into a solid hazardous waste container.

Scenario B: Solution Spill (in DMSO/MeOH)
  • Absorb: Apply an inert chemical absorbent pad directly over the spill.

  • Neutralize/Clean: Wipe the area with soapy water, as DMSO leaves a penetrating residue that can compromise future experiments.

  • Disposal: Dispose of pads in a designated solvent waste bin.

End-of-Life Disposal

Unused 1-Hydroxypinoresinol 1-O-glucoside and its stock solutions must be disposed of as hazardous organic waste. Do not pour solutions down the drain. Label containers explicitly with "Contains 1-Hydroxypinoresinol 1-O-glucoside and [Solvent Name]" to comply with institutional environmental health and safety (EHS) regulations.

Logical Relationship: Why We Handle It (ROS Scavenging)

Understanding the chemical mechanism of the compound reinforces the necessity of careful handling. The compound's high reactivity with free radicals makes it a valuable therapeutic candidate, but also necessitates storage at -20°C in a desiccated environment to prevent premature oxidation.

ROS Lignan 1-Hydroxypinoresinol 1-O-glucoside Phenolic Phenolic Hydroxyl Groups (Electron Donation) Lignan->Phenolic ROS Reactive Oxygen Species (e.g., Peroxynitrite, DPPH) Neutral Neutralized Stable Metabolites ROS->Neutral Reduction Phenolic->ROS Scavenges Cell Cellular Protection (Reduced Oxidative Stress) Neutral->Cell

Figure 2: ROS scavenging mechanism and logical relationships for 1-Hydroxypinoresinol 1-O-glucoside.

References

  • PubChem. "1-hydroxypinoresinol 1-o-glucoside (C26H32O12)". National Center for Biotechnology Information.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". United States Department of Labor.[Link]

  • 3M Technical Data Bulletin. "Eye Protection for Infection Control (CDC/NIOSH Recommendations)". 3M Science. [Link]

  • American Optometric Association (AOA). "Protecting your eyes at work".[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Hydroxypinoresinol 1-O-glucoside
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